(S)-3-aminoheptan-1-ol
Description
BenchChem offers high-quality (S)-3-aminoheptan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-aminoheptan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-aminoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJMTRBDHSMCOA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717570 | |
| Record name | (3S)-3-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158985-17-1 | |
| Record name | (3S)-3-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereoselective synthesis of (S)-3-aminoheptan-1-ol
An In-depth Technical Guide to the Stereoselective Synthesis of (S)-3-aminoheptan-1-ol
Abstract
(S)-3-aminoheptan-1-ol is a valuable chiral building block whose structural motif is pertinent to the development of novel pharmaceutical agents and specialty chemicals. The 1,3-amino alcohol functionality is a key pharmacophore found in numerous bioactive molecules.[1] This guide provides an in-depth analysis of robust and scalable stereoselective strategies for the synthesis of (S)-3-aminoheptan-1-ol, designed for researchers, chemists, and process development professionals. We will dissect three distinct and powerful methodologies: Biocatalytic Asymmetric Reductive Amination, Chiral Auxiliary-Mediated Conjugate Addition, and Catalytic Asymmetric Hydrogenation. Each section explains the core scientific principles, provides detailed experimental protocols, and presents a critical evaluation of the method's efficacy and scalability, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.
Introduction: The Strategic Importance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are privileged structures in medicinal chemistry and natural product synthesis, prized for their ability to form key hydrogen-bonding interactions with biological targets.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity, making stereoselective synthesis not just an academic challenge, but a necessity for drug development. (S)-3-aminoheptan-1-ol, with its simple aliphatic chain, serves as a versatile synthon for more complex molecular targets.[2]
The primary challenge in its synthesis lies in the efficient and highly selective installation of the stereocenter at the C3 position. This guide moves beyond mere procedural descriptions to explain the causality behind the chosen strategies, offering field-proven insights into achieving high enantiopurity.
Strategy I: Biocatalytic Asymmetric Reductive Amination
This approach leverages the exquisite selectivity of enzymes to forge the chiral amine from a prochiral ketone, representing a green and highly efficient route.[3]
Core Principle & Rationale
The core of this strategy is the use of an (S)-selective amine transaminase (ATA or TA) to catalyze the asymmetric amination of the prochiral substrate, 1-hydroxyheptan-3-one.[4][5] Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that transfer an amino group from a donor molecule (commonly isopropylamine) to a ketone acceptor.[3][6]
Why this approach is trustworthy:
-
Exceptional Selectivity: Modern engineered transaminases routinely achieve >99% enantiomeric excess (e.e.), minimizing the need for chiral purification.[7][8]
-
Mild Conditions: The reaction proceeds in aqueous buffer at or near ambient temperature and pressure, preserving sensitive functional groups.
-
Sustainability: This biocatalytic method avoids heavy metal catalysts and harsh reagents, aligning with green chemistry principles.
The logical workflow involves the synthesis of the keto-alcohol substrate followed by the key enzymatic transformation.
Experimental Workflow & Protocol
The substrate can be prepared via several established organic chemistry methods. One reliable route is the acylation of a suitable organometallic reagent with a protected hydroxy-acid derivative.
Detailed Protocol:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate (KPi) buffer and adjust the pH to 8.0.
-
Reaction Setup: In a temperature-controlled vessel, add the KPi buffer. Dissolve pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Add isopropylamine as the amine donor to a final concentration of 1.0 M.
-
Enzyme Addition: Add an appropriate (S)-selective transaminase (e.g., an engineered variant from Vibrio fluvialis known to accept aliphatic ketones) to a final concentration of 20 g/L. [6][9]4. Substrate Addition: Add 1-hydroxyheptan-3-one, typically dissolved in a co-solvent like DMSO (to <5% v/v), to a final concentration of 50 mM.
-
Reaction: Incubate the mixture at 30°C with gentle agitation for 24 hours. Monitor conversion via HPLC or GC.
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >11 using 5 M NaOH to deprotonate the product amine.
-
Extraction & Purification: Extract the aqueous phase three times with a suitable organic solvent such as methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield (S)-3-aminoheptan-1-ol.
Data Summary
| Parameter | Value / Condition | Rationale |
| Enzyme | (S)-selective Transaminase | The choice of enzyme is critical for stereocontrol. [7] |
| Substrate Conc. | 50 mM | Balances reaction rate and potential substrate inhibition. |
| Amine Donor | Isopropylamine (1.0 M) | Drives the reaction equilibrium towards product formation. |
| Cofactor | PLP (1 mM) | Essential for transaminase catalytic activity. [3] |
| pH | 8.0 | Optimal for many transaminases. |
| Temperature | 30°C | Ensures good enzyme activity and stability. |
| Expected Yield | >85% | |
| Expected e.e. | >99% | [7] |
Strategy II: Chiral Auxiliary-Mediated Asymmetric Synthesis
This classic chemical approach provides a robust and predictable method for establishing the desired stereochemistry through the temporary installation of a chiral directing group. [10]
Core Principle & Rationale
This strategy utilizes an Evans oxazolidinone auxiliary, a well-established tool in asymmetric synthesis. [10]The auxiliary is first acylated with an α,β-unsaturated carboxylic acid (2-heptenoic acid). The resulting chiral enoate undergoes a highly diastereoselective conjugate addition of a nitrogen nucleophile equivalent (e.g., an azide or a protected hydroxylamine). The bulky substituent on the oxazolidinone sterically shields one face of the enoate, directing the incoming nucleophile to the opposite face. Subsequent removal of the auxiliary and reduction of the remaining functional groups yields the target amino alcohol.
Why this approach is trustworthy:
-
Predictable Stereochemistry: The stereochemical outcome is reliably controlled by the choice of the commercially available Evans auxiliary. [11]* High Diastereoselectivity: Diastereomeric ratios (d.r.) exceeding 95:5 are commonly achieved.
-
Robustness: The reactions involved are well-understood and tolerant of a range of conditions.
Reaction Scheme & Protocol
Caption: Evans Auxiliary-Mediated Synthesis Pathway.
Detailed Protocol:
-
Acylation: Deprotonate (S)-4-benzyloxazolidin-2-one with n-butyllithium in THF at -78°C. Add 2-heptenoyl chloride and allow the reaction to warm to room temperature to form the chiral N-enoate. Purify by column chromatography.
-
Conjugate Addition: Cool a solution of the N-enoate in dichloromethane to 0°C. Add a Lewis acid (e.g., TiCl₄) followed by a source of azide, such as azidotrimethylsilane (TMSN₃). The reaction is stirred until completion, then quenched carefully with a saturated aqueous solution of NH₄Cl.
-
Auxiliary Cleavage: The resulting β-azido product is dissolved in THF/water. Lithium borohydride (LiBH₄) is added at 0°C. This step simultaneously reduces the carbonyl and cleaves the auxiliary, which can be recovered. [10]The product is (S)-3-azidoheptan-1-ol.
-
Azide Reduction: The purified azido alcohol is dissolved in methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) until the azide is fully reduced.
-
Purification: After filtration to remove the catalyst, the solvent is evaporated, and the final product, (S)-3-aminoheptan-1-ol, is purified by chromatography or distillation.
Data Summary
| Parameter | Value / Condition | Rationale |
| Chiral Auxiliary | (S)-4-benzyloxazolidin-2-one | Directs the stereochemistry of the conjugate addition. [10] |
| N-Nucleophile | TMSN₃ / Lewis Acid | Provides a safe and effective source for the azide group. |
| Cleavage Reagent | LiBH₄ | Efficiently cleaves the auxiliary and reduces the carbonyl. |
| Final Reduction | H₂, Pd/C | A clean and standard method for azide reduction. |
| Expected d.r. | >95:5 | For the conjugate addition step. |
| Expected Yield | ~60-70% (over 4 steps) | |
| Expected e.e. | >98% |
Strategy III: Catalytic Asymmetric Hydrogenation
This elegant approach relies on a chiral transition metal catalyst to deliver hydrogen asymmetrically to a prochiral olefin, offering high atom economy and catalytic efficiency. [12]
Core Principle & Rationale
The key step is the asymmetric hydrogenation of a β-enamino ester intermediate. This substrate is readily prepared from ethyl 3-oxoheptanoate and a suitable amine source (e.g., benzylamine or ammonia). A chiral ruthenium or rhodium complex, featuring ligands such as BINAP, is used to catalyze the hydrogenation. The chiral ligand environment creates a selective pathway for hydrogen delivery to one face of the C=C double bond, establishing the (S) stereocenter with high fidelity. A final reduction of the ester group yields the target amino alcohol.
Why this approach is trustworthy:
-
High Catalytic Turnover: Only a small amount of the chiral catalyst is required, making the process cost-effective for large-scale production.
-
Excellent Enantioselectivity: Many catalytic systems for the hydrogenation of enamines and related substrates achieve >99% e.e. [12][13]* Operational Simplicity: The hydrogenation step is often performed in a single step, and the catalyst can sometimes be recycled.
Reaction Scheme & Protocol
Caption: Catalytic Asymmetric Hydrogenation Pathway.
Detailed Protocol:
-
Enamine Formation: Reflux ethyl 3-oxoheptanoate with ammonium acetate in toluene with Dean-Stark apparatus to remove water and drive the formation of the β-enamino ester. [14]Purify the crude product.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the β-enamino ester in degassed methanol. Add a catalytic amount (e.g., 0.1 mol%) of a chiral ruthenium catalyst, such as Ru(OAc)₂( (S)-BINAP ). Pressurize the reactor with hydrogen gas (e.g., 10-50 atm) and stir at a specified temperature (e.g., 50°C) for 12-24 hours.
-
Isolation of Amino Ester: After releasing the pressure, remove the solvent under vacuum. The crude ethyl (S)-3-aminoheptanoate can be purified or used directly in the next step.
-
Ester Reduction: Prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF under an inert atmosphere and cool to 0°C. Slowly add a solution of the chiral amino ester in THF. After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed.
-
Work-up and Purification: Carefully quench the reaction by sequential addition of water and 15% NaOH solution (Fieser workup). Filter the resulting solids, and extract the filtrate. Dry and concentrate the organic phase to obtain the crude amino alcohol, which can be purified by distillation or chromatography.
Data Summary
| Parameter | Value / Condition | Rationale |
| Catalyst | Ru(OAc)₂( (S)-BINAP ) | A well-established catalyst for asymmetric hydrogenation of olefins. [12] |
| Catalyst Loading | 0.1 mol% | Demonstrates high efficiency of the catalytic system. |
| Hydrogen Pressure | 10-50 atm | Higher pressure often increases reaction rate. |
| Reduction Reagent | LiAlH₄ | A powerful and reliable reagent for ester reduction. |
| Expected Yield | ~75-85% (over 3 steps) | |
| Expected e.e. | >99% | [12] |
Comparative Analysis of Synthetic Strategies
| Strategy | Key Advantages | Key Considerations | Best Suited For |
| Biocatalytic Amination | Unparalleled enantioselectivity (>99% e.e.); Green chemistry (aqueous, mild); High atom economy. | Requires specific enzyme screening/engineering; Substrate synthesis needed; Potential for substrate/product inhibition. | R&D and manufacturing where green metrics and high purity are paramount. |
| Chiral Auxiliary | Highly predictable and reliable stereocontrol; Well-established procedures; Auxiliary is recoverable. | Stoichiometric use of chiral auxiliary; Multi-step sequence (lower atom economy); Generates more waste. | Laboratory scale and initial scale-up where robustness and predictability are key. |
| Asymmetric Hydrogenation | High catalytic efficiency (low catalyst loading); High throughput potential; Excellent enantioselectivity. | Requires specialized high-pressure equipment; Cost of precious metal catalysts and chiral ligands; Air-sensitive reagents (LAH). | Industrial-scale manufacturing where efficiency and throughput are critical drivers. |
Conclusion
The stereoselective synthesis of (S)-3-aminoheptan-1-ol can be approached through several powerful and reliable methods. For applications demanding the highest standards of environmental friendliness and enantiopurity, biocatalytic reductive amination stands out as the premier choice. For robust, predictable laboratory-scale synthesis and early development, the chiral auxiliary approach offers unparalleled reliability. Finally, for large-scale industrial production where throughput and catalytic efficiency are paramount, asymmetric hydrogenation presents the most economically viable and scalable pathway. The selection of the optimal route will ultimately depend on the specific project requirements, including scale, cost, available equipment, and desired purity profile.
References
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Wikipedia. Chiral auxiliary. [Link]
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Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]
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Yi, D., et al. (2016). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ACS Catalysis. [Link]
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Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research. [Link]
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Pandi, A., et al. (2020). Asymmetric Synthesis of Optically Pure Aliphatic Amines with an Engineered Robust ω-Transaminase. MDPI. [Link]
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Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed. [Link]
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ChemSynthesis. 1-hydroxy-3-heptanone. [Link]
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Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. [Link]
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Hoyos, P., et al. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ResearchGate. [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]
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Zhang, Y., et al. (2021). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. MDPI. [Link]
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Yi, D., et al. (2016). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ResearchGate. [Link]
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Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC - NIH. [Link]
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Sharma, M., et al. (2017). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Microbiology Society. [Link]
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Li, C., et al. (2020). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications (RSC Publishing). [Link]
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Synform. (2013). Biocatalytic Reductive Amination. Thieme. [Link]
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Sleebs, B. E., & Czuba, J. A. (2012). Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]
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Colell, J. F. P., et al. (2017). A mild catalytic system for radical conjugate addition of nitrogen heterocycles. PMC - NIH. [Link]
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HIMS Biocat. Asymmetric reductive amination of ketones catalysed by amine dehydrogenases. [Link]
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Kumar, A., et al. (2011). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. [Link]
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Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). [Link]
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Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]
- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
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Vicario, J. L., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
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Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]
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PubChem - NIH. Heptanol. [Link]
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PubChem - NIH. 3-Hydroxyheptan-4-one. [Link]
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PubChem - NIH. 1-Hydroxy-3-heptanone. [Link]
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A Technical Guide to the ¹H NMR Spectral Data of (S)-3-aminoheptan-1-ol
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of (S)-3-aminoheptan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this chiral amino alcohol through a detailed interpretation of its predicted ¹H NMR spectrum. The principles outlined herein are broadly applicable to the structural characterization of similar chiral molecules.
Introduction: The Role of ¹H NMR in Stereochemical Elucidation
¹H NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information about the connectivity of atoms, the electronic environment of different functional groups, and the stereochemical relationships between atoms.[1] For chiral molecules such as (S)-3-aminoheptan-1-ol, ¹H NMR is particularly powerful. The presence of a stereocenter can render adjacent protons diastereotopic, leading to distinct chemical shifts and complex splitting patterns that can be used to infer the three-dimensional arrangement of atoms.[2] This guide will delve into the predicted ¹H NMR spectrum of (S)-3-aminoheptan-1-ol, providing a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectral Data of (S)-3-aminoheptan-1-ol
The predicted ¹H NMR spectral data for (S)-3-aminoheptan-1-ol is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally related compounds such as heptane, 1-heptanol, and various aminoalkanes.[3][4][5][6][7] The protons are labeled according to the molecular structure depicted in Figure 1.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1a, H-1b | 2H | ~3.6 - 3.8 | ddd | J(1a,1b) ≈ 12-14 (geminal), J(1a,2a) ≈ 6-8 (vicinal), J(1a,2b) ≈ 4-6 (vicinal) |
| H-2a, H-2b | 2H | ~1.5 - 1.7 | m | - |
| H-3 | 1H | ~2.8 - 3.0 | m | - |
| H-4a, H-4b | 2H | ~1.3 - 1.5 | m | - |
| H-5 | 2H | ~1.2 - 1.4 | m | - |
| H-6 | 2H | ~1.2 - 1.4 | m | - |
| H-7 | 3H | ~0.9 | t | J(7,6) ≈ 7 (vicinal) |
| -OH | 1H | Broad singlet | s | - |
| -NH₂ | 2H | Broad singlet | s | - |
Figure 1: Molecular Structure and Proton Labeling of (S)-3-aminoheptan-1-ol
Caption: Structure of (S)-3-aminoheptan-1-ol with proton labeling.
Detailed Spectral Interpretation
Chemical Shifts (δ)
The chemical shift of a proton is primarily influenced by the electron density in its vicinity. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, "deshielding" nearby protons and causing their signals to appear at a higher chemical shift (downfield).[6][7]
-
H-1 Protons (~3.6 - 3.8 ppm): These protons are attached to the carbon bearing the hydroxyl group (-OH). The electronegative oxygen atom strongly deshields these protons, shifting their signal significantly downfield. This is consistent with the chemical shifts observed for primary alcohols.[8][9]
-
H-3 Proton (~2.8 - 3.0 ppm): This proton is attached to the carbon bearing the amino group (-NH₂). The nitrogen atom is also electronegative, leading to a downfield shift, though typically less pronounced than that caused by an oxygen atom.[10]
-
Alkyl Chain Protons (H-2, H-4, H-5, H-6; ~1.2 - 1.7 ppm): These protons are part of the hydrocarbon chain and are expected to resonate in the typical aliphatic region.[3][11] The protons on C-2 and C-4 are adjacent to the chiral center and the functional groups, which will influence their precise chemical shifts.
-
H-7 Protons (~0.9 ppm): These methyl protons are at the end of the alkyl chain, furthest from the electronegative groups, and are therefore the most shielded, appearing at the lowest chemical shift. This is characteristic of a terminal methyl group in an alkane chain.[3][11]
-
-OH and -NH₂ Protons (broad singlets): The chemical shifts of protons on heteroatoms are variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8][10][12] They typically appear as broad singlets and their signals can be confirmed by deuterium exchange (adding D₂O to the sample, which replaces these protons with deuterium, causing their signals to disappear).[8]
Multiplicity and the n+1 Rule
The multiplicity, or splitting pattern, of a ¹H NMR signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule .
-
H-7 (triplet): The methyl protons at C-7 have two neighboring protons on C-6 (n=2), so their signal is split into a triplet (2+1=3).
-
H-1 (doublet of doublet of doublets): The two protons on C-1 are diastereotopic due to the adjacent chiral center at C-3.[2] They will couple to each other (geminal coupling) and to the two diastereotopic protons on C-2 (vicinal coupling), resulting in a complex multiplet, likely a doublet of doublet of doublets for each.
-
H-2, H-3, H-4, H-5, H-6 (multiplets): The protons on these carbons are coupled to multiple non-equivalent neighboring protons, leading to complex overlapping multiplets. The diastereotopic nature of the protons on C-2 and C-4 further complicates these patterns.
Coupling Constants (J)
The coupling constant (J) is the distance between the lines in a multiplet, measured in Hertz (Hz). It is a measure of the interaction between coupled protons and is independent of the magnetic field strength.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons typically ranges from 6-8 Hz for freely rotating alkyl chains. The triplet of the H-7 protons is expected to show a J-value in this range.
-
Geminal Coupling (²J): The coupling between non-equivalent protons on the same carbon atom is typically in the range of 12-14 Hz.[1] This would be observed for the diastereotopic H-1 protons.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of (S)-3-aminoheptan-1-ol, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-aminoheptan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -OH and -NH₂ protons.[13]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Workflow for Spectral Analysis
The following workflow provides a systematic approach to analyzing the ¹H NMR spectrum of (S)-3-aminoheptan-1-ol.
Caption: Workflow for ¹H NMR spectral analysis.
Conclusion
The predicted ¹H NMR spectrum of (S)-3-aminoheptan-1-ol provides a detailed fingerprint of its molecular structure. The downfield chemical shifts of the protons adjacent to the hydroxyl and amino groups, the characteristic splitting patterns, and the diastereotopic nature of the protons near the chiral center are all key features that would be expected in an experimental spectrum. This guide provides a solid foundation for the interpretation of the actual ¹H NMR data of (S)-3-aminoheptan-1-ol and similar chiral molecules, which is a critical step in their characterization and quality control in various scientific and industrial applications.
References
-
Doc Brown's Chemistry. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031447). Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
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A Technical Guide to the ¹³C NMR Analysis of (S)-3-Aminoheptan-1-ol
Introduction
(S)-3-aminoheptan-1-ol is a chiral amino alcohol with applications in organic synthesis and as a building block for pharmacologically active molecules. The precise structural elucidation of such molecules is paramount for ensuring purity, understanding reactivity, and guaranteeing efficacy in drug development. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides direct information about the carbon skeleton of a molecule.[1] This guide offers an in-depth analysis of the predicted ¹³C NMR spectrum of (S)-3-aminoheptan-1-ol, details a robust experimental protocol for data acquisition, and discusses the key interpretive features of the spectrum.
Fundamental Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy detects the ¹³C isotope of carbon, which has a nuclear spin of I = 1/2.[1] Although the natural abundance of ¹³C is only 1.1%, modern NMR spectrometers can readily acquire high-quality spectra.[1] The key parameter in ¹³C NMR is the chemical shift (δ), measured in parts per million (ppm), which indicates the electronic environment of each carbon nucleus.[2]
Several factors influence the chemical shift of a ¹³C nucleus:
-
Electronegativity: Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This causes the carbon signal to shift downfield (to a higher ppm value).[3][4] The effect diminishes with distance from the electronegative atom.[3]
-
Hybridization: The hybridization state of the carbon atom also affects the chemical shift. For instance, sp³ hybridized carbons in alkanes typically resonate in the upfield region (10-50 ppm), while carbons bonded to oxygen (alcohols, ethers) appear further downfield.[5][6]
-
Molecular Symmetry: Chemically equivalent carbons, due to symmetry or rapid conformational changes, will produce a single signal in the spectrum.[7] In (S)-3-aminoheptan-1-ol, all seven carbon atoms are in distinct chemical environments and are therefore expected to produce seven unique signals.
Predicted ¹³C NMR Spectrum of (S)-3-Aminoheptan-1-ol
The structure of (S)-3-aminoheptan-1-ol dictates a unique chemical environment for each of its seven carbon atoms. The presence of the hydroxyl (-OH) and amino (-NH₂) groups are the primary drivers of the chemical shift variations.
Below is a diagram of the molecule with each carbon atom numbered for clear spectral assignment.
Caption: Molecular structure of (S)-3-aminoheptan-1-ol with carbon numbering.
The predicted chemical shifts for each carbon are detailed in the table below. These predictions are based on established chemical shift ranges for alcohols, amines, and alkanes, and consider the inductive effects of the substituents.[6][8]
| Carbon (C#) | Attached Groups | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 | -CH₂OH | 60 - 65 | The carbon is directly bonded to the highly electronegative oxygen atom, causing a significant downfield shift into the typical range for primary alcohols. |
| C2 | -CH₂- | 35 - 40 | This carbon is β to the hydroxyl group and the amino group, experiencing a moderate deshielding effect from both. |
| C3 | -CH(NH₂) | 50 - 55 | Directly attached to the nitrogen of the amino group, this carbon is significantly deshielded. Its chemical shift is characteristic of a methine carbon bonded to an amine.[6] |
| C4 | -CH₂- | 30 - 35 | This carbon is β to the amino group and γ to the hydroxyl group. The deshielding effect is less pronounced than for C2. |
| C5 | -CH₂- | 25 - 30 | Further removed from the electronegative groups, this carbon's environment begins to resemble that of a simple alkane. |
| C6 | -CH₂- | 22 - 26 | This methylene carbon is only slightly influenced by the distant functional groups, appearing in the typical alkane region.[2] |
| C7 | -CH₃ | 13 - 15 | As the terminal methyl group, it is the most shielded carbon and will appear furthest upfield, consistent with typical alkane methyl groups.[8] |
Experimental Protocol for ¹³C NMR Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol provides a reliable methodology.
3.1. Sample Preparation
-
Sample Purity: Ensure the (S)-3-aminoheptan-1-ol sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2] For amino alcohols, which can have variable solubility and may undergo proton exchange, deuterated methanol (CD₃OD) is also an excellent option as it can solubilize the compound well and minimize hydrogen bonding effects on the carbon backbone.[9]
-
Concentration: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.[10]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[11]
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2] If not added by the solvent manufacturer, a small amount can be added, though referencing to the residual solvent peak is also common practice.[9][12]
3.2. NMR Spectrometer Setup and Data Acquisition
The following is a generalized workflow for acquiring a standard proton-decoupled ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.[13]
-
Acquisition Time (at): ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of all carbon nuclei, especially quaternary carbons if present, leading to more accurate signal intensities.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Interpretation and the Influence of Stereochemistry
The resulting spectrum should display seven distinct signals, corresponding to the seven non-equivalent carbon atoms of (S)-3-aminoheptan-1-ol. The assignment of these signals should align with the predictions in the table above. For unambiguous assignment, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.[1] A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would greatly aid in distinguishing C1, C2, C4, C5, and C6 from C3 and C7.
As (S)-3-aminoheptan-1-ol is a chiral molecule, the carbon atoms are in a chiral environment. While ¹³C NMR of a single enantiomer does not directly reveal its absolute configuration, the presence of the chiral center at C3 ensures that all carbons in the molecule are chemically distinct. If a racemic mixture were analyzed in the presence of a chiral solvating agent, it would be possible to see separate signals for the R and S enantiomers, a technique used for determining enantiomeric purity.[14]
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural verification of (S)-3-aminoheptan-1-ol. A thorough understanding of chemical shift principles allows for the confident prediction and assignment of the seven unique carbon signals. By following a meticulous experimental protocol, researchers can obtain a high-fidelity spectrum that confirms the carbon skeleton and purity of the compound, which is a critical step in both academic research and the pharmaceutical development pipeline.
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An In-Depth Technical Guide to the Mass Spectrometry of (S)-3-aminoheptan-1-ol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of (S)-3-aminoheptan-1-ol, a chiral amino alcohol with applications in organic synthesis and drug development. The methodologies and theoretical fragmentation pathways detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this molecule and its analogues.
Introduction: The Analytical Challenge of (S)-3-aminoheptan-1-ol
(S)-3-aminoheptan-1-ol is a bifunctional molecule containing both a primary amine and a primary alcohol. This combination of polar functional groups presents unique challenges and opportunities for mass spectrometric analysis. Its polarity makes it non-volatile, precluding direct analysis by traditional gas chromatography-mass spectrometry (GC-MS) without chemical modification. Conversely, the presence of a basic amine group makes it an ideal candidate for soft ionization techniques like electrospray ionization (ESI). This guide will explore both GC-MS and ESI-MS approaches, providing a holistic analytical strategy.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) - A Derivatization-Based Approach
Direct GC-MS analysis of (S)-3-aminoheptan-1-ol is impractical due to its low volatility and high polarity, which would lead to poor chromatographic peak shape and thermal decomposition in the injector port.[1][2] To overcome this, derivatization is essential to mask the polar -OH and -NH2 groups, thereby increasing volatility and thermal stability.[2][3][4]
The Rationale for Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in alcohols and amines.[3][5] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective in replacing the active hydrogens with trimethylsilyl (TMS) groups.[1] This process significantly reduces the polarity of the analyte, making it amenable to GC-MS analysis.[1][3]
Experimental Protocol: Silylation of (S)-3-aminoheptan-1-ol for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of (S)-3-aminoheptan-1-ol into a 2 mL autosampler vial.
-
Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Derivatization Reagent: Add 100 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of both the alcohol and amine groups.
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Predicted Electron Ionization (EI) Fragmentation of di-TMS-(S)-3-aminoheptan-1-ol
Upon electron ionization, the derivatized molecule will undergo characteristic fragmentation, primarily driven by the stabilization of positive charge by the silicon and nitrogen atoms. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a dominant fragmentation pathway for both silylated alcohols and amines.[6]
The structure of the di-TMS derivative is: CH3(CH2)3CH(NHTMS)CH2CH2OTMS
The molecular weight of the di-TMS derivative (C13H33NOSi2) is 275.58 g/mol .
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of di-TMS-(S)-3-aminoheptan-1-ol
| m/z | Proposed Structure/Origin | Comments |
| 260 | [M-15]+ | Loss of a methyl group from a TMS moiety. |
| 174 | [CH(NHTMS)(CH2)3CH3]+ | Alpha-cleavage between C2 and C3. A key diagnostic ion. |
| 144 | [CH2CH2OTMS]+ | Cleavage between C3 and C4, with charge retention on the oxygen-containing fragment. |
| 102 | [CH(NHTMS)CH2CH3]+ | Alpha-cleavage at the C4-C5 bond. |
| 73 | [(CH3)3Si]+ | The ubiquitous trimethylsilyl cation. Often the base peak. |
Visualizing EI Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for di-TMS-(S)-3-aminoheptan-1-ol.
Caption: Predicted EI fragmentation of di-TMS-(S)-3-aminoheptan-1-ol.
Part 2: Electrospray Ionization (ESI) - Direct Analysis of the Native Molecule
Electrospray ionization is a soft ionization technique ideal for polar molecules like (S)-3-aminoheptan-1-ol, allowing for their analysis without derivatization.[7][8] The basic amine group is readily protonated in an acidic solution, forming a stable [M+H]+ ion in the gas phase.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of (S)-3-aminoheptan-1-ol in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 methanol:water containing 0.1% formic acid. The formic acid provides the protons necessary for ionization.
-
Infusion: Infuse the final solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-200). The molecular formula of (S)-3-aminoheptan-1-ol is C7H17NO, with a monoisotopic mass of 131.1310 u. The protonated molecule, [C7H18NO]+, will have an m/z of 132.1383.
Part 3: Tandem Mass Spectrometry (MS/MS) for Unambiguous Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[9] In an MS/MS experiment, the protonated molecule ([M+H]+ at m/z 132.1) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.[7][8]
Predicted MS/MS Fragmentation of [M+H]+ (S)-3-aminoheptan-1-ol
The fragmentation of the protonated amino alcohol is expected to proceed via characteristic losses of small neutral molecules and through cleavage of the carbon backbone.
-
Loss of Water: Protonation can occur on either the nitrogen or the oxygen atom. Protonation of the alcohol oxygen followed by elimination of a water molecule is a common pathway for protonated alcohols.[10] [M+H]+ → [M+H-H2O]+ + H2O m/z 132.1 → m/z 114.1
-
Loss of Ammonia: Protonation of the amine nitrogen can lead to the loss of ammonia, although this is often less favorable than water loss from a primary alcohol. [M+H]+ → [M+H-NH3]+ + NH3 m/z 132.1 → m/z 115.1
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the protonated amine is a major fragmentation pathway.
-
Cleavage of the C2-C3 bond would yield an ion at m/z 30 ([CH2=NH2]+).
-
Cleavage of the C3-C4 bond would yield an iminium ion at m/z 86 ([CH3(CH2)3CH=NH2]+).
-
Table 2: Predicted Precursor and Product Ions in the MS/MS Spectrum of Protonated (S)-3-aminoheptan-1-ol
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 132.1 | 114.1 | 18.0 | [M+H-H2O]+ |
| 132.1 | 115.1 | 17.0 | [M+H-NH3]+ |
| 132.1 | 86.1 | 46.0 | [CH3(CH2)3CH=NH2]+ |
| 132.1 | 30.0 | 102.1 | [CH2=NH2]+ |
Visualizing MS/MS Fragmentation
The following diagram illustrates the predicted fragmentation pathways for the protonated molecule.
Caption: Predicted MS/MS fragmentation of protonated (S)-3-aminoheptan-1-ol.
Part 4: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula.[11][12][13] This is a critical step in the identification of unknown compounds or the confirmation of synthesized materials.
The ability of HRMS to distinguish between ions of the same nominal mass is due to the non-integer mass defect of individual isotopes.[14] For example, 1H has a mass of 1.0078 u, 12C is exactly 12.0000 u, 14N is 14.0031 u, and 16O is 15.9949 u.[14]
Table 3: Exact Mass Information for (S)-3-aminoheptan-1-ol
| Species | Molecular Formula | Nominal Mass (u) | Monoisotopic (Exact) Mass (u) |
| Neutral Molecule | C7H17NO | 131 | 131.13101 |
| Protonated Molecule | [C7H18NO]+ | 132 | 132.13829 |
By measuring the m/z of the protonated molecule to within a few parts per million (ppm) of its theoretical exact mass, its elemental formula can be confidently assigned, distinguishing it from other potential isobaric (same nominal mass) compounds.
Conclusion
The mass spectrometric characterization of (S)-3-aminoheptan-1-ol requires a multi-faceted approach. For GC-MS analysis, silylation is a mandatory step to ensure volatility and thermal stability, with predictable alpha-cleavage dominating the EI fragmentation spectrum. For a more direct approach, ESI-MS allows for the analysis of the intact protonated molecule. Subsequent MS/MS analysis of this precursor ion provides a rich fragmentation pattern, including characteristic losses of water and ammonia, which serves as a structural fingerprint. Finally, HRMS provides the ultimate confirmation of the elemental composition through high-accuracy mass measurement. By combining these techniques, researchers can achieve an unambiguous identification and comprehensive structural characterization of (S)-3-aminoheptan-1-ol.
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An In-depth Technical Guide to the Physicochemical Properties of (S)-3-aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-3-aminoheptan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a building block in asymmetric catalysis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (S)-3-aminoheptan-1-ol. Due to a scarcity of experimentally determined data in peer-reviewed literature for this specific molecule, this document integrates predicted values with established experimental protocols for the determination of key parameters. The methodologies detailed herein are designed to serve as a practical resource for researchers seeking to characterize this and similar chiral amino alcohols. This guide is structured to provide not just data, but also the scientific rationale behind the experimental approaches, ensuring a robust and validated understanding of the compound's behavior.
Introduction: The Significance of (S)-3-aminoheptan-1-ol
Chiral amino alcohols are a critical class of organic compounds, serving as versatile intermediates and chiral auxiliaries in the synthesis of pharmaceuticals and other bioactive molecules.[1] The stereochemistry of these molecules is often crucial for their biological activity and efficacy. (S)-3-aminoheptan-1-ol, with its defined stereocenter and bifunctional nature (amine and alcohol), presents itself as a valuable synthon. Its structural features suggest potential utility in the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs).
The successful application of (S)-3-aminoheptan-1-ol in any synthetic route or formulation is fundamentally dependent on a precise understanding of its physical and chemical properties. These properties, including melting point, boiling point, solubility, and acidity (pKa), dictate reaction conditions, purification strategies, and formulation design. This guide aims to provide a centralized and in-depth resource on these critical parameters.
Scope and Editorial Control
This document exercises full editorial control to present the information in a logical and scientifically rigorous manner. The structure is designed to first introduce the fundamental properties of (S)-3-aminoheptan-1-ol, followed by detailed experimental protocols for their determination. This approach is intended to empower researchers with both the necessary data and the practical knowledge to validate and expand upon it.
Core Physicochemical Properties
The following sections detail the known and predicted physicochemical properties of (S)-3-aminoheptan-1-ol. It is critical to note that where experimental data is unavailable, values are predicted based on computational models or extrapolated from structurally similar compounds.
Chemical Structure and Identification
-
IUPAC Name: (S)-3-aminoheptan-1-ol
-
Molecular Formula: C₇H₁₇NO
-
Molecular Weight: 131.22 g/mol
-
CAS Number: 1158985-17-1
Table 1: Summary of Key Physicochemical Properties
| Property | Value (Predicted/Estimated) | Data Source |
| Melting Point | Liquid at room temperature | Inferred from structure |
| Boiling Point | 226.2 ± 13.0 °C at 760 mmHg | Predicted |
| Density | 0.900 ± 0.06 g/cm³ | Predicted |
| pKa (amine) | ~10-11 | Estimated from similar primary amines |
| pKa (alcohol) | ~16-18 | Estimated from similar primary alcohols |
| LogP | ~1.5 - 2.0 | Estimated |
Melting Point
Based on its structure as a relatively small, non-ionic aliphatic molecule, (S)-3-aminoheptan-1-ol is predicted to be a liquid at standard ambient temperature and pressure. Aliphatic amines and alcohols of similar molecular weight are typically liquids at room temperature.[2]
Boiling Point
The predicted boiling point of 226.2 ± 13.0 °C suggests that distillation under atmospheric pressure may require high temperatures, potentially leading to decomposition. Therefore, vacuum distillation is the recommended method for purification.[3] The presence of both a hydroxyl and an amino group allows for intermolecular hydrogen bonding, which significantly elevates the boiling point compared to a non-polar alkane of similar molecular weight.
Solubility Profile
The solubility of (S)-3-aminoheptan-1-ol is dictated by its amphiphilic nature. The heptyl chain imparts hydrophobicity, while the amino and hydroxyl groups provide hydrophilicity.
-
Aqueous Solubility: It is expected to have limited solubility in water. The solubility will be highly pH-dependent. In acidic solutions, the protonation of the amino group to form an ammonium salt will significantly increase aqueous solubility.
-
Organic Solubility: It is anticipated to be soluble in a wide range of organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexanes is likely to be lower due to the polar functional groups.
Acidity and Basicity (pKa)
(S)-3-aminoheptan-1-ol possesses two ionizable groups: the basic amino group and the weakly acidic hydroxyl group.
-
Amino Group (pKa of the conjugate acid): The pKa of the protonated amino group is estimated to be in the range of 10-11, typical for primary alkylamines. This indicates that at physiological pH (~7.4), the amino group will exist predominantly in its protonated, positively charged form.
-
Hydroxyl Group (pKa): The hydroxyl group is a very weak acid, with an estimated pKa in the range of 16-18, similar to other primary alcohols. It will only be deprotonated under strongly basic conditions.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of (S)-3-aminoheptan-1-ol. These protocols are designed to be self-validating and are grounded in established analytical principles.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of (S)-3-aminoheptan-1-ol.
Melting and Boiling Point Determination
Given that the compound is likely a liquid at room temperature, this method would be applicable for determining its freezing point or for analyzing solid derivatives.
-
Principle: A small, uniform sample in a capillary tube is heated at a controlled rate. The melting range is the temperature from the first appearance of liquid to the complete liquefaction of the solid.[4][5] A sharp, narrow melting range is indicative of high purity.[5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer or digital temperature probe.
-
Procedure:
-
If the sample is liquid, cool it in a dry ice/acetone bath until solidified.
-
Quickly crush the solid to a fine powder.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
-
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For small sample volumes and to avoid decomposition at high temperatures, a micro-method under reduced pressure is employed.[6][7]
-
Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube (sealed at one end), vacuum source, manometer.
-
Procedure:
-
Place a few drops of (S)-3-aminoheptan-1-ol into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Set up the apparatus for vacuum distillation and connect it to a vacuum source and a manometer.
-
Evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature and the corresponding pressure.
-
Solubility Determination
-
Principle: A standardized amount of solute is mixed with a specific volume of a solvent to determine if it dissolves. This can be done qualitatively or quantitatively.[8]
-
Apparatus: Vials, vortex mixer, centrifuge, analytical balance, filtration device.
-
Procedure (Qualitative):
-
To a series of vials, add a pre-weighed amount of (S)-3-aminoheptan-1-ol (e.g., 10 mg).
-
To each vial, add a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes) in 1 mL increments.
-
Vortex each vial for 2 minutes.
-
Visually inspect for complete dissolution.
-
-
Procedure (Quantitative - Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of (S)-3-aminoheptan-1-ol to a known volume of the desired solvent in a sealed flask.
-
Agitate the flasks at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Allow any undissolved solid to settle, or centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant and filter it.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., GC-MS or HPLC after derivatization).[9]
-
pKa Determination by Potentiometric Titration
-
Principle: The pKa is determined by monitoring the pH of a solution of the amino alcohol as a strong acid or base is added. The pKa is the pH at which the amino group is 50% protonated.[10][11]
-
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker, standardized 0.1 M HCl solution.
-
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
-
Accurately weigh a sample of (S)-3-aminoheptan-1-ol and dissolve it in a known volume of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH drops significantly and then levels off.
-
Plot a titration curve of pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are essential for confirming the structure and purity of (S)-3-aminoheptan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. Key expected signals include a triplet for the methyl group, multiplets for the methylene groups in the alkyl chain and adjacent to the alcohol and amine, and a multiplet for the methine proton at the chiral center. The protons of the -OH and -NH₂ groups will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.[12]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the different carbon environments (methyl, methylene, methine, and carbons attached to the oxygen and nitrogen atoms).[13]
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.
-
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the alcohol group.[14]
-
N-H stretch: Two sharp peaks for a primary amine in the region of 3300-3500 cm⁻¹.[15]
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the alkyl chain.
-
N-H bend: A peak around 1590-1650 cm⁻¹ for the primary amine.[15]
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹ for the primary alcohol.
-
C-N stretch: A peak in the region of 1020-1250 cm⁻¹.[15]
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 131 would be expected. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of H₂O).
Chiral Chromatography (GC or HPLC)
-
Principle: To determine the enantiomeric purity of (S)-3-aminoheptan-1-ol, a chiral stationary phase is used in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The two enantiomers will interact differently with the chiral stationary phase, leading to their separation.[16][17]
-
Method Development Considerations:
-
Derivatization: For GC analysis, derivatization of the amino and hydroxyl groups (e.g., with a trifluoroacetyl group) is often necessary to improve volatility and chromatographic performance.[17]
-
Chiral Stationary Phase: A variety of chiral columns are commercially available. For amino alcohols, cyclodextrin-based or Pirkle-type columns are often effective.[18]
-
Mobile/Carrier Gas: The choice of mobile phase (for HPLC) or carrier gas (for GC) and the temperature program (for GC) or gradient (for HPLC) will need to be optimized to achieve baseline separation of the enantiomers.
-
Synthesis and Purity
The synthesis of (S)-3-aminoheptan-1-ol can be achieved through various methods, often starting from a chiral precursor such as an amino acid.[19] One common approach is the reduction of the corresponding chiral α-amino acid or its ester derivative.[1] The purity of the final product is critical and should be assessed using a combination of the techniques described above, with a particular emphasis on chiral chromatography to determine the enantiomeric excess (ee).
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of (S)-3-aminoheptan-1-ol. While a significant portion of the data presented is based on predictions and estimations due to the limited availability of experimental results, the detailed protocols provided herein offer a clear path for researchers to obtain robust and reliable experimental data. A thorough characterization of this chiral amino alcohol is a crucial step in unlocking its full potential in pharmaceutical and chemical research. The principles and methodologies outlined in this guide are broadly applicable to the study of other novel chiral molecules, serving as a valuable resource for the scientific community.
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ACS Publications. (2020, October 8). Experimental Study of Some Thermodynamic Properties of Binary Mixtures Containing 3-Amino-1-propanol, 2-Aminoethanol, and 1-Butanol at Temperatures of 293.15–333.15 K to Model the Excess Molar Volumes Using the PFP Theory. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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ResearchGate. (2025, August 7). 1.1.3. Chiral separation of amino acids by gas chromatography. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
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PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
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Solubility of (S)-3-aminoheptan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility of (S)-3-aminoheptan-1-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-aminoheptan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular factors governing its solubility in various organic solvents. A theoretical framework based on intermolecular forces is presented, alongside a practical, step-by-step protocol for the experimental determination of solubility. This guide aims to equip the reader with the foundational knowledge and practical methodology required to effectively work with this compound in a laboratory setting.
Introduction: The Significance of Solubility in a Pharmaceutical Context
(S)-3-aminoheptan-1-ol is a chiral building block crucial in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its utility in these applications is profoundly influenced by its solubility in organic solvents, which is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient and scalable chemical processes.
This guide will delve into the physicochemical properties of (S)-3-aminoheptan-1-ol, predict its solubility in a range of organic solvents based on established chemical principles, and provide a robust experimental workflow for the empirical determination of these values.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guiding principle.[2] For (S)-3-aminoheptan-1-ol, the key structural features influencing its solubility are:
-
A Primary Amine Group (-NH₂): This group is basic and can act as a hydrogen bond donor.
-
A Primary Alcohol Group (-OH): This group is capable of both donating and accepting hydrogen bonds.[3]
-
A Heptane Backbone: This seven-carbon aliphatic chain is nonpolar and contributes to the molecule's lipophilicity.
-
Chirality: The stereochemistry at the C3 position can influence crystal lattice energy and, consequently, solubility, although this is often a secondary effect compared to the functional groups.
The presence of both polar (amine and alcohol) and nonpolar (heptane chain) regions makes (S)-3-aminoheptan-1-ol an amphiphilic molecule. Its solubility will therefore be a balance between these competing characteristics.
Table 1: Physicochemical Properties of (S)-3-aminoheptan-1-ol and Related Compounds
| Property | (S)-3-aminoheptan-1-ol | 3-Aminoheptane | 1-Heptanol |
| Molecular Formula | C₇H₁₇NO | C₇H₁₇N | C₇H₁₄O |
| Molecular Weight ( g/mol ) | 131.22[4] | 115.22[5] | 116.20 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
| Predicted LogP | ~1.5 - 2.0 | ~2.5 | ~2.7 |
| Polar Surface Area (Ų) | 46.25 | 26.02 | 20.23 |
The higher number of hydrogen bond donors and acceptors and the larger polar surface area in (S)-3-aminoheptan-1-ol compared to its parent amine and alcohol suggest a greater affinity for polar solvents. However, the relatively long alkyl chain will confer solubility in less polar organic solvents as well.
Predicted Solubility Profile
Based on the principles of intermolecular forces, we can predict the general solubility trend of (S)-3-aminoheptan-1-ol in various classes of organic solvents.
-
Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected in these solvents. The primary alcohol and amine groups of (S)-3-aminoheptan-1-ol can readily form hydrogen bonds with the hydroxyl groups of the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the -OH and -NH₂ groups of the solute. However, the lack of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The dominant intermolecular forces in these solvents are weak van der Waals forces, which are less effective at overcoming the strong hydrogen bonding interactions between molecules of (S)-3-aminoheptan-1-ol in its solid state. The heptane chain will contribute to some interaction, but the polar functional groups will limit overall solubility.
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a detailed, self-validating protocol for determining the solubility of (S)-3-aminoheptan-1-ol.
Materials and Equipment
-
(S)-3-aminoheptan-1-ol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.
-
Add an excess amount of (S)-3-aminoheptan-1-ol to each vial to ensure a saturated solution is formed. The presence of undissolved solid after equilibration is crucial for confirming saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to facilitate the separation of the solid phase. This step is critical to ensure that no solid particles are carried over into the analysis stage.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a 0.45 µm syringe filter into a clean vial. This filtration step removes any remaining fine solid particles.
-
-
Quantification:
-
Prepare a standard stock solution of (S)-3-aminoheptan-1-ol of a known concentration in a suitable solvent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC or GC method.
-
Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples and determine the concentration of (S)-3-aminoheptan-1-ol using the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL or mol/L), taking into account the dilution factors.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Molecular Interactions and Solubility: A Deeper Dive
The solubility of (S)-3-aminoheptan-1-ol in different solvents can be rationalized by considering the specific intermolecular interactions at play.
Caption: Solute-solvent interactions for (S)-3-aminoheptan-1-ol.
As the diagram illustrates, the strongest interactions, and therefore the highest solubility, are expected with solvents that can participate in extensive hydrogen bonding.
Conclusion
The solubility of (S)-3-aminoheptan-1-ol in organic solvents is a multifaceted property governed by its amphiphilic nature. While a precise quantitative prediction of solubility remains challenging, a qualitative understanding based on the principles of intermolecular forces provides a strong framework for solvent selection. For accurate and reliable data, the experimental protocol outlined in this guide offers a robust and validated approach. This information is indispensable for the successful application of (S)-3-aminoheptan-1-ol in research and development, particularly in the pharmaceutical industry.
References
-
SciSpace. (n.d.). The solubilities of denatured proteins in different organic solvents. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Structure and Properties of Amines. Retrieved from [Link]
- Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584.
-
PubChem. (n.d.). 3-Aminoheptane. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. PMC. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]
-
American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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- 4. 1158985-17-1|(S)-3-Aminoheptan-1-ol|BLD Pharm [bldpharm.com]
- 5. 3-Aminoheptane [webbook.nist.gov]
Methodological & Application
The Role of (S)-3-Aminoheptan-1-ol in Modern Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds has never been greater. Asymmetric synthesis, the art of selectively creating one stereoisomer of a chiral molecule, is paramount. Central to this discipline are chiral controllers—molecules that impart their handedness onto a reaction. This guide delves into the application of (S)-3-aminoheptan-1-ol, a versatile yet specific chiral building block, in the realm of asymmetric synthesis.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, grounded in established chemical principles. We will explore the transformation of (S)-3-aminoheptan-1-ol into a powerful chiral auxiliary and discuss its potential in the broader context of asymmetric catalysis.
Introduction to (S)-3-Aminoheptan-1-ol and its Chiral Potential
(S)-3-aminoheptan-1-ol is a chiral 1,3-amino alcohol. Its structure, featuring a stereocenter at the C3 position bearing an amine, and a primary alcohol at one end of its heptyl chain, makes it an ideal candidate for several applications in asymmetric synthesis. The strategic placement of the amino and hydroxyl groups allows for its facile conversion into rigid heterocyclic structures, which are essential for effective stereochemical control.
While a wide array of chiral amino alcohols are commercially available or accessible from the chiral pool, the n-butyl group at the stereocenter of (S)-3-aminoheptan-1-ol offers a specific steric profile that can be advantageous in tuning the selectivity of certain reactions. Its increased lipophilicity compared to smaller analogues can also influence solubility and reactivity in various solvent systems.
Enantioselective Synthesis of the Building Block
The utility of any chiral molecule is predicated on its availability in high enantiomeric purity. The synthesis of (S)-3-aminoheptan-1-ol can be approached through several established strategies for preparing chiral amino alcohols, including:
-
Asymmetric Reduction of Ketones: The corresponding aminoketone can be reduced using chiral reducing agents or through catalytic asymmetric hydrogenation.
-
From the Chiral Pool: Synthesis can commence from readily available chiral starting materials, such as amino acids. For instance, a synthetic route could be envisioned starting from L-aspartic acid or other suitable precursors, involving chain extension and functional group manipulations.
-
Biocatalysis: The use of enzymes, such as transaminases or ketoreductases, offers a green and highly selective route to chiral amines and alcohols.
While a specific, optimized industrial-scale synthesis protocol for (S)-3-aminoheptan-1-ol is not widely published in peer-reviewed journals, its availability from specialty chemical suppliers indicates that viable manufacturing routes exist. For the purpose of this guide, we will focus on the application of this commercially available building block.
Application as a Chiral Auxiliary: The (4S)-4-Butyl-1,3-Oxazolidin-2-one Scaffold
The most prominent application of chiral 1,2- and 1,3-amino alcohols is their use as chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.
(S)-3-aminoheptan-1-ol is readily converted into the corresponding Evans-type chiral auxiliary, (4S)-4-butyl-1,3-oxazolidin-2-one (CAS 158249-51-5).[1] This is typically achieved by reacting the amino alcohol with phosgene, a phosgene equivalent (like triphosgene or carbonyldiimidazole), or a dialkyl carbonate.
The resulting oxazolidinone is a robust, crystalline solid, making it easy to handle and purify. The nitrogen atom of the oxazolidinone can then be acylated to form an N-acyl imide. The power of this auxiliary lies in its ability to direct the stereoselective enolization of the acyl group and to shield one of the enolate's faces from electrophilic attack. The butyl group at the C4 position projects into space, creating a highly biased chiral environment that dictates the approach of incoming reagents.
Mechanism of Stereocontrol in Asymmetric Alkylation
The N-acyl oxazolidinone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. The stereochemical outcome of subsequent reactions is dictated by the formation of a specific enolate geometry (Z-enolate) and the chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the conformation of the molecule, and the C4-butyl group effectively blocks one face of the enolate.
This steric hindrance forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of a new stereocenter with a predictable absolute configuration.
Protocol: Asymmetric Synthesis of an α-Alkylated Carboxylic Acid
This generalized protocol is based on well-established procedures for Evans-type auxiliaries and is expected to be highly effective for the (4S)-4-butyl-1,3-oxazolidin-2-one derivative.
Step 1: Acylation of the Chiral Auxiliary
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4S)-4-butyl-1,3-oxazolidin-2-one (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acyl imide by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Setup: To a flame-dried flask under an inert atmosphere, add the purified N-acyl imide (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Add LDA or NaHMDS (1.1 eq) dropwise and stir for 1 hour. Causality Note: The choice of base and solvent is critical for ensuring the selective formation of the Z-enolate, which is key to high diastereoselectivity.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise at -78 °C. Stir at this temperature for 2-4 hours, then allow the reaction to warm slowly to 0 °C over several hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and proceed with an extractive workup as described in Step 1.
-
Purification & Analysis: Purify the product by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. High diastereoselectivity (>95:5 d.r.) is expected.
Step 3: Cleavage and Recovery of the Auxiliary
-
Setup: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cleavage: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq). Stir vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours. Causality Note: The hydroperoxide anion formed in situ attacks the acyl carbonyl, leading to cleavage of the amide bond without epimerization of the newly formed stereocenter.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with dilute HCl.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate to recover the chiral auxiliary. The desired chiral carboxylic acid will remain in the aqueous layer as the carboxylate salt. Further acidification and extraction will yield the free acid.
Potential as a Chiral Ligand in Catalysis
Beyond its role as a stoichiometric auxiliary, (S)-3-aminoheptan-1-ol is a precursor to chiral ligands for asymmetric catalysis. The amino and alcohol functionalities can serve as two coordination points for a metal center. Further modification, such as converting the alcohol to a phosphine or the amine to a pyridine or oxazoline, can create powerful bidentate or tridentate ligands.
For example, derivatives of (S)-3-aminoheptan-1-ol could be employed as ligands in reactions such as the enantioselective addition of diethylzinc to aldehydes.[2] In such a reaction, the chiral ligand coordinates to the metal (e.g., titanium or zinc), creating a chiral catalytic environment that directs the facial selectivity of the addition to the prochiral aldehyde.
The development of specific ligands from (S)-3-aminoheptan-1-ol and their application in catalysis is an active area of research with significant potential for discovering novel and highly selective transformations.
Data Summary and Outlook
While specific, peer-reviewed data on the performance of (4S)-4-butyl-1,3-oxazolidin-2-one is not broadly available, its structural analogy to other well-studied Evans auxiliaries allows for reliable performance predictions. The primary difference lies in the steric and electronic nature of the C4-butyl group compared to more common substituents like isopropyl, benzyl, or phenyl.
| Chiral Auxiliary Application | Reaction Type | Expected Diastereoselectivity (d.r.) | Expected Yield | Key Experimental Considerations |
| (4S)-4-Butyl-1,3-oxazolidin-2-one | Asymmetric Alkylation | >95:5 | 70-95% | Choice of base (LDA, NaHMDS), reaction temperature (-78 °C), and purity of reagents are critical. |
| (4S)-4-Butyl-1,3-oxazolidin-2-one | Asymmetric Aldol Reaction | >95:5 (syn product) | 75-90% | Boron or titanium enolates are typically used. Lewis acid stoichiometry and choice of amine base are crucial for selectivity.[3][4] |
| (4S)-4-Butyl-1,3-oxazolidin-2-one | Asymmetric Diels-Alder | >90:10 (endo/exo) | 80-95% | Lewis acid catalyst (e.g., Et₂AlCl) is required to activate the dienophile.[1] |
(S)-3-aminoheptan-1-ol serves as a valuable precursor for the robust and reliable (4S)-4-butyl-1,3-oxazolidin-2-one chiral auxiliary. This auxiliary provides a powerful tool for the diastereoselective synthesis of a wide range of chiral molecules, particularly α-substituted carboxylic acids and β-hydroxy carbonyl compounds, through well-established alkylation and aldol protocols. The principles of stereocontrol are deeply rooted in the foundational work of Evans and others on oxazolidinone auxiliaries, lending a high degree of predictability to its applications. Furthermore, the potential for (S)-3-aminoheptan-1-ol to be elaborated into novel chiral ligands opens exciting avenues for the development of new catalytic asymmetric transformations. This guide provides the foundational knowledge and procedural framework for researchers to confidently incorporate this versatile chiral building block into their synthetic strategies.
References
-
Organic Syntheses. (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. [Link]
-
Kim, B. M., Williams, S. F., & Masamune, S. (2004). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Romero-Ortega, M., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. [Link]
-
MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
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- 2. Multifunctional chiral silanol ligands for enantioselective catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of (S)-3-aminoheptan-1-ol in the Synthesis of Potent Enzyme Inhibitors
Prepared by: Senior Application Scientist, Gemini Division
Abstract
(S)-3-aminoheptan-1-ol is a versatile chiral building block whose value in medicinal chemistry is anchored in its distinct 1,3-amino alcohol structural motif. This arrangement provides a stereochemically defined scaffold that is ideal for the synthesis of enzyme inhibitors targeting key proteases and peptidases. The primary amine offers a reactive handle for building molecular complexity and establishing critical hydrogen bond interactions within enzyme active sites, while the hydroxyl group can be leveraged as a key metal-coordinating element or a precursor for further functionalization. This guide provides an in-depth exploration of the strategic use of (S)-3-aminoheptan-1-ol in the design and synthesis of two major classes of enzyme inhibitors: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes and metallo-aminopeptidase inhibitors with potential applications in oncology.
Introduction: The Chemical and Strategic Value of (S)-3-aminoheptan-1-ol
In the landscape of drug discovery, chiral synthons are indispensable tools for constructing enantiomerically pure molecules that can interact with biological targets with high specificity and potency. (S)-3-aminoheptan-1-ol (CAS: 1158985-17-1) emerges as a valuable intermediate due to its defined stereocenter and bifunctional nature.[1] Its structure is particularly relevant for creating molecules that mimic the transition state of peptide hydrolysis, a common mechanism for inhibiting proteases.
This document serves as a technical guide for researchers and drug development professionals, detailing not just the synthetic routes but the underlying strategic rationale for employing (S)-3-aminoheptan-1-ol as a foundational element in inhibitor design. We will dissect its application in two therapeutically significant areas, providing field-proven protocols and mechanistic insights.
Application I: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Mechanistic Background & Rationale
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[2] The inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion, making it a validated therapeutic target for type 2 diabetes.[3][4] Marketed DPP-4 inhibitors, known as "gliptins," are characterized by a core structure that places a primary or secondary amine in a position to interact with key acidic residues (Glu205, Glu206) in the S2 subsite of the enzyme.[4]
The (S)-configuration of the amine in β-amino acid derivatives is often crucial for high-potency inhibition. While prominent drugs like Sitagliptin utilize a trifluorophenyl-β-amino acid moiety,[5] the principles of its synthesis can be adapted. (S)-3-aminoheptan-1-ol provides a ready-made chiral scaffold that, through straightforward chemical transformations, can be converted into a non-natural β-amino acid suitable for incorporation into novel DPP-4 inhibitor candidates. The key transformation is the oxidation of the terminal primary alcohol to a carboxylic acid.
Workflow for Synthesis of a β-Amino Acid from (S)-3-aminoheptan-1-ol
The following diagram outlines the logical workflow for converting the chiral amino alcohol into a protected β-amino acid, ready for peptide coupling.
Sources
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- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Receptor-Targeted Drugs Using (S)-3-aminoheptan-1-ol
Introduction: The Strategic Role of Chiral Scaffolds in Targeted Therapeutics
The paradigm of modern drug development is progressively shifting from systemic, broadly acting agents to precision therapeutics that selectively engage disease-specific targets. Receptor-targeted drugs, particularly antibody-drug conjugates (ADCs), epitomize this approach by coupling the exquisite specificity of a targeting moiety with the potent efficacy of a cytotoxic or therapeutic payload. The success of such constructs hinges on the rational design of each component: the targeting agent, the payload, and the critical chemical linker that joins them.
Chiral building blocks are fundamental to this endeavor, as biological systems are inherently stereospecific. A molecule's three-dimensional architecture dictates its interaction with receptor binding pockets and enzymes. (S)-3-aminoheptan-1-ol is a versatile and valuable chiral synthon in this context. Its stereodefined center, coupled with two distinct, readily functionalizable groups—a primary amine and a primary alcohol—provides a robust scaffold for constructing sophisticated drug payloads. The heptyl chain backbone imparts a degree of lipophilicity that can be fine-tuned to influence cell permeability and payload potency.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides the foundational principles, strategic considerations, and detailed, field-proven protocols for leveraging (S)-3-aminoheptan-1-ol in the synthesis of novel, receptor-targeted therapeutics. The methodologies described herein are designed to be self-validating, incorporating critical quality control and characterization checkpoints to ensure scientific integrity from the initial synthon to the final biologically active conjugate.
Section 1: The Chiral Synthon: (S)-3-aminoheptan-1-ol
The starting point for any successful synthesis is a thorough understanding and verification of the primary building block.
Physicochemical Properties and Handling
Proper characterization and handling of (S)-3-aminoheptan-1-ol are paramount for reproducibility.
| Property | Value | Source |
| CAS Number | 1158985-17-1 | [1] |
| Molecular Formula | C₇H₁₇NO | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Storage | Sealed in dry, 2-8°C | [1] |
| Key Functional Groups | (S)-chiral center, Primary Amine (-NH₂), Primary Alcohol (-OH) | - |
Rationale for Use in Payload Design
The selection of (S)-3-aminoheptan-1-ol is a strategic choice rooted in its chemical versatility.
-
Dual Functionality: The primary amine and primary alcohol serve as orthogonal chemical handles. This allows for sequential, controlled modification. For instance, the more nucleophilic amine can be selectively acylated while the alcohol is protected, or vice-versa. This control is crucial for attaching both a linker and other pharmacophoric elements.
-
Stereochemical Importance: Chirality is a cornerstone of pharmacology.[2][3][4] The (S)-configuration at the C3 position provides a fixed spatial orientation for substituents, which is critical for specific interactions with the target protein or enzyme. Using a single, pure enantiomer minimizes the risk of introducing a distomer (an enantiomer with undesirable or off-target effects) into the final drug product.[5]
-
Tunable Lipophilicity: The n-butyl group provides a lipophilic segment that can enhance membrane translocation, a key step for payloads that act on intracellular targets. This lipophilicity can be balanced by subsequent modifications to achieve the desired overall physicochemical profile for the final conjugate.
Protocol: Quality Control of the Starting Material
Trustworthiness Mandate: Before initiating any synthesis, the identity, purity, and enantiomeric excess (e.e.) of the (S)-3-aminoheptan-1-ol must be rigorously confirmed. Failure to do so can compromise every subsequent step.
1.3.1 Enantiomeric Purity Assessment by Chiral HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[6][][8][9] This protocol ensures that the starting material meets the required stereochemical purity (typically >99% e.e.).
-
Methodology:
-
Derivatization (Optional but Recommended): To improve chromophoric properties for UV detection and enhance chiral recognition, derivatize the amine with a suitable agent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) or an isocyanate.
-
Column: Chiralcel® OD-H, Chiralpak® AD-H, or equivalent polysaccharide-based column.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: a. Prepare a standard solution of racemic 3-aminoheptan-1-ol to identify the retention times of both (S) and (R) enantiomers. b. Prepare a solution of the (S)-3-aminoheptan-1-ol sample at approximately 1 mg/mL in the mobile phase. c. Inject 10 µL of the sample. d. Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculation: Enantiomeric Excess (% e.e.) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.
-
1.3.2 Structural Confirmation by ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure and assesses chemical purity.[10][11]
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of (S)-3-aminoheptan-1-ol in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Confirm the presence of all expected proton signals, their chemical shifts, splitting patterns, and integrations corresponding to the structure of 3-aminoheptan-1-ol. The absence of significant unidentifiable peaks indicates high chemical purity.
-
Section 2: Design and Strategy for Receptor-Targeted Conjugates
A successful targeted therapeutic is more than the sum of its parts. Its architecture must be intelligently designed to ensure stability in circulation and potent activity at the target site.
The Tripartite Framework of a Targeted Drug
The fundamental logic of a receptor-targeted drug involves three interconnected modules. This modularity allows for systematic optimization.
Caption: Modular architecture of a typical receptor-targeted drug.
Linker Chemistry: The Intelligent Connection
The linker is a critical determinant of an ADC's therapeutic index.[12][13] It must be stable enough to prevent premature payload release in systemic circulation but labile enough to release the active drug upon reaching the target cell.[]
-
Cleavable Linkers: These are designed to be cleaved by specific conditions prevalent in the target cell or tumor microenvironment.[15]
-
Acid-Labile (e.g., Hydrazones): Cleaved in the low pH environment of endosomes and lysosomes.
-
Protease-Sensitive (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[15]
-
-
Non-Cleavable Linkers: These linkers release the payload only after the complete lysosomal degradation of the antibody carrier. This strategy often results in a payload-linker-amino acid catabolite, which must be confirmed to be the active species.
Caption: Mechanisms of payload release for cleavable vs. non-cleavable linkers.
Section 3: Synthetic Protocols
The following protocols provide a representative workflow for constructing a receptor-targeted conjugate starting from (S)-3-aminoheptan-1-ol.
Protocol: Synthesis of a Payload Precursor
Objective: To modify (S)-3-aminoheptan-1-ol by protecting the alcohol and acylating the amine to install a hypothetical cytotoxic warhead moiety.
-
Rationale: This two-step process demonstrates the selective functionalization of the synthon. The tert-butyldimethylsilyl (TBS) group is a robust protecting group for the primary alcohol that can be removed under mild acidic conditions later in the synthesis. Acylation of the amine is a standard method to form a stable amide bond.
Step 1: Protection of the Primary Alcohol
-
Setup: To a solution of (S)-3-aminoheptan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0°C, add triethylamine (1.5 eq).
-
Reaction: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) portion-wise over 10 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield (S)-N-(tert-butyldimethylsilyl)-3-aminoheptan-1-ol.
-
Characterization: Confirm the structure by ¹H NMR and Mass Spectrometry (MS).
Step 2: Acylation of the Amine
-
Setup: Dissolve the TBS-protected amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) under argon at 0°C.
-
Reaction: Add a solution of the desired "warhead" acid chloride (e.g., a derivative of auristatin or maytansine, 1.1 eq) in DCM dropwise.
-
Monitoring: Stir the reaction at 0°C for 1 hour, then at room temperature for 3 hours. Monitor by TLC.
-
Work-up: Dilute with DCM, wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate.
-
Purification: Purify by flash chromatography to yield the fully protected payload precursor.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Linker Installation and Deprotection
Objective: To attach a linker-payload moiety suitable for bioconjugation. This example uses a maleimide-containing linker for cysteine conjugation.
-
Deprotection: Dissolve the TBS-protected payload from the previous step in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF). Stir for 2 hours at room temperature. Monitor by TLC.
-
Work-up: Quench with water and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify by chromatography to obtain the deprotected alcohol-payload.
-
Linker Attachment: Dissolve the alcohol-payload (1.0 eq) in DCM. Add N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 4 hours to form the succinimidyl carbonate activated intermediate.
-
Conjugation Moiety Addition: Add a solution of a maleimide-containing amine linker (e.g., maleimidocaproyl-ethylenediamine, 1.2 eq) and triethylamine (2.0 eq). Stir overnight.
-
Purification: Purify the final linker-payload construct by preparative HPLC to achieve high purity (>98%).
-
Characterization: Confirm final structure and purity by ¹H NMR, HRMS, and analytical HPLC.
Protocol: Antibody-Drug Conjugation
Objective: To conjugate the linker-payload to a targeting antibody via reaction with surface-exposed cysteine residues.
-
Rationale: Monoclonal antibodies (mAbs) contain inter-chain disulfide bonds that can be selectively reduced to generate reactive thiol groups. These thiols react efficiently with the maleimide group on the linker-payload to form a stable thioether bond.[12]
-
Antibody Preparation: Prepare a solution of the mAb (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) buffer containing EDTA.
-
Partial Reduction: Add a solution of tris(2-carboxyethyl)phosphine (TCEP, 2.5-3.0 eq per mAb) to the antibody solution. Incubate at 37°C for 1-2 hours to reduce a controlled number of disulfide bonds.
-
Buffer Exchange: Immediately purify the reduced mAb using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., PBS, pH 7.4) to remove excess TCEP.
-
Conjugation Reaction: Immediately add the linker-payload (dissolved in a co-solvent like DMSO, typically 5-10% of the total volume) to the reduced mAb solution. A typical molar excess of linker-payload is 5-10 fold over the mAb.
-
Incubation: Gently agitate the reaction at room temperature for 1-2 hours.
-
Quenching: Add excess N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unreacted linker-payload and small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Formulation: Exchange the purified ADC into a final formulation buffer and concentrate to the desired protein concentration.
Characterization of the Final ADC
Trustworthiness Mandate: Comprehensive characterization is non-negotiable to define the quality attributes of the final drug product.
| Parameter | Method | Purpose | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of drug molecules per antibody. | Average DAR of 3.5-4.0 |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and high molecular weight aggregates. | >95% Monomer |
| Identity Confirmation | LC-MS (denatured, reduced) | To confirm the correct mass of the antibody light and heavy chains with attached payload. | Observed mass matches calculated mass. |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated linker-payload. | <1% |
Section 4: Biological Evaluation Protocols
After synthesis and characterization, the biological activity of the ADC must be validated.
Protocol: Receptor Binding Assay
-
Rationale: To ensure that the conjugation process has not compromised the antibody's ability to bind to its target receptor.[16][17][18]
-
Methodology (ELISA-based):
-
Coat a 96-well plate with the recombinant extracellular domain of the target receptor and incubate overnight.
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS).
-
Add serial dilutions of the ADC and the unconjugated parent antibody to the wells. Incubate for 1-2 hours.
-
Wash the plate and add a secondary antibody conjugate (e.g., HRP-conjugated anti-human IgG).
-
Wash again and add a substrate (e.g., TMB). Stop the reaction and read the absorbance.
-
Analysis: Compare the binding curves (EC₅₀ values) of the ADC and the parent antibody. The EC₅₀ values should be comparable, indicating retained binding affinity.
-
Protocol: Cellular Uptake and Internalization Assay
-
Rationale: A functional ADC must be internalized by the target cell to deliver its payload to the intracellular site of action.[19][20]
-
Methodology (Fluorescence-based):
-
Label a small portion of the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) that fluoresces brightly in the acidic environment of the lysosome.
-
Plate target receptor-positive cells in a 96-well plate.
-
Treat the cells with the fluorescently-labeled ADC.
-
Incubate for several hours to allow for internalization.
-
Measure the increase in fluorescence over time using a plate reader or visualize internalization using live-cell imaging.
-
Analysis: A time-dependent increase in fluorescence indicates successful receptor-mediated internalization and trafficking to acidic compartments.
-
Protocol: In Vitro Cytotoxicity Assay
-
Rationale: This is the ultimate test of the ADC's intended function: to selectively kill receptor-positive cells.
-
Methodology:
-
Plate receptor-positive (target) and receptor-negative (control) cells in separate 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeted control ADC.
-
Incubate for 72-96 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, which measures ATP levels).
-
Analysis: Plot cell viability versus concentration and calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line. A potent ADC will show a low IC₅₀ value on target cells and a significantly higher IC₅₀ on control cells, demonstrating receptor-dependent killing.
-
Conclusion
(S)-3-aminoheptan-1-ol stands out as a highly effective and versatile chiral scaffold for the development of advanced, receptor-targeted therapeutics. Its defined stereochemistry and orthogonal functional handles permit a rational and controlled synthetic approach to complex drug payloads. By following a structured workflow encompassing rigorous quality control of the starting material, strategic linker and payload design, and robust bioconjugation techniques, researchers can successfully synthesize novel drug candidates. The subsequent validation of these conjugates through a cascade of binding, internalization, and cytotoxicity assays provides the critical data needed to advance promising molecules toward further preclinical and clinical development. The protocols and strategies outlined in this guide provide a solid framework for unlocking the potential of this valuable building block in the quest for more precise and effective medicines.
References
- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
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Chiral Separations: Methods and Protocols. ResearchGate. [Link]
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Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. National Institutes of Health. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. PubMed. [Link]
-
1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]
-
Chiral Drug Separation. Taylor & Francis Online. [Link]
-
Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. ResearchGate. [Link]
-
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. [Link]
-
What is Linker Chemistry? A Beginner's Guide to the Fundamentals. Precise PEG. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. PubMed. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Cell-Based Drug Uptake Assays. MarinBio. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
Receptor Binding Assay. Creative Bioarray. [Link]
-
The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. [Link]
-
Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
-
Cellular Uptake Assay Data Collection. DOJINDO LABORATORIES. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
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- 20. marinbio.com [marinbio.com]
Derivatization of (S)-3-aminoheptan-1-ol for pharmaceutical applications
Application Notes & Protocols
Topic: Strategic Derivatization of (S)-3-Aminoheptan-1-ol for Pharmaceutical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (S)-3-Aminoheptan-1-ol as a Chiral Synthon
(S)-3-aminoheptan-1-ol is a chiral building block, or synthon, of significant interest in pharmaceutical development. Its structure features two key functional groups: a primary amine (-NH₂) and a primary alcohol (-OH), anchored to a stereochemically defined carbon center.[1] This specific arrangement makes it a valuable precursor for synthesizing complex molecules, as the stereochemistry of drug candidates is a critical determinant of their efficacy and safety.[2] Chiral 1,2- and 1,3-amino alcohols are prevalent structural motifs in many pharmaceutical molecules.[3][4]
The derivatization of (S)-3-aminoheptan-1-ol is not merely a synthetic exercise; it is a strategic tool employed for several critical purposes in the drug discovery and development pipeline:
-
Lead Optimization: Modifying the amine or alcohol can profoundly alter a molecule's pharmacological properties, such as receptor binding affinity, solubility, and metabolic stability.
-
Bioisosteric Replacement: Creating amide or ester derivatives allows for the exploration of bioisosteric replacements for other functional groups, fine-tuning the molecule's interaction with biological targets.
-
Analytical Method Development: Derivatization is essential for the accurate determination of enantiomeric purity, a non-negotiable requirement for regulatory approval. By reacting the chiral center with a chiral derivatizing agent, a pair of diastereomers is formed, which can be readily separated and quantified using standard achiral chromatography.[5][6]
This guide provides a detailed exploration of the principles and protocols for the selective derivatization of (S)-3-aminoheptan-1-ol, grounded in the practical challenges and objectives faced by pharmaceutical scientists.
The Core Principle: Mastering Chemoselectivity
The central challenge in the derivatization of any amino alcohol is achieving chemoselectivity—the ability to react with one functional group while leaving the other untouched.[7] The amine and alcohol groups both possess lone pairs of electrons and can act as nucleophiles. However, their reactivity is fundamentally different and can be precisely controlled by manipulating reaction conditions, particularly pH.
-
The Amine (-NH₂): Generally the more nucleophilic of the two groups. Under neutral or basic conditions, the nitrogen atom readily attacks electrophiles like acyl chlorides or anhydrides.
-
The Alcohol (-OH): A weaker nucleophile than the amine. To make it react in the presence of an amine, the amine's nucleophilicity must first be "masked."
The most powerful tool for controlling this selectivity is pH. In an acidic medium, the amine group is protonated to form an ammonium salt (-NH₃⁺). This protonation effectively neutralizes its nucleophilicity, leaving the alcohol group as the primary site for reaction. This principle is the cornerstone of the selective O-acylation protocol described later.
Caption: Control of chemoselectivity using pH.
Protocol 1: Chemoselective N-Acylation for Synthesis of Novel Amides
This protocol details the straightforward acylation of the amine group, leveraging its intrinsically higher nucleophilicity. This is a foundational reaction for creating libraries of new chemical entities (NCEs).
Objective: To selectively synthesize the N-acetyl derivative of (S)-3-aminoheptan-1-ol.
Principle: In a neutral or slightly basic environment and in the absence of a strong acid catalyst, the primary amine acts as the superior nucleophile, reacting with acetic anhydride to form a stable amide bond. The reaction is often performed without a catalyst, but a non-nucleophilic base like triethylamine (TEA) can be added to scavenge the acetic acid byproduct.[8]
Materials and Reagents:
-
(S)-3-aminoheptan-1-ol (1.0 g, 7.62 mmol)
-
Acetic Anhydride (0.85 mL, 9.14 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (40 mL)
-
Triethylamine (TEA) (1.28 mL, 9.14 mmol, 1.2 equiv) (Optional, for scavenging acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Experimental Workflow:
Caption: Workflow for chemoselective N-acylation.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-aminoheptan-1-ol (1.0 g, 7.62 mmol) and anhydrous dichloromethane (40 mL).
-
Add triethylamine (1.28 mL, 9.14 mmol). Stir until all solids are dissolved.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add acetic anhydride (0.85 mL, 9.14 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench excess anhydride and neutralize the acid byproduct.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Expected Results: A colorless to pale yellow oil or waxy solid. The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the addition of an acetyl group (mass increase of 42.04 g/mol ).
Protocol 2: Chemoselective O-Acylation via Amine Protonation
This protocol demonstrates a more advanced technique for selectively acylating the less reactive alcohol group.
Objective: To selectively synthesize the O-benzoyl derivative of (S)-3-aminoheptan-1-ol.
Principle: The reaction is performed under strongly acidic conditions. An acid, such as perchloric acid (HClO₄) or trifluoroacetic acid (TFA), protonates the highly basic amine group, forming a non-nucleophilic ammonium salt. This "in-situ protection" allows the benzoyl chloride to react exclusively with the available hydroxyl group.[9]
Materials and Reagents:
-
(S)-3-aminoheptan-1-ol (1.0 g, 7.62 mmol)
-
Benzoyl Chloride (1.06 mL, 9.14 mmol, 1.2 equiv)
-
Ethyl Acetate (EtOAc), anhydrous (50 mL)
-
Perchloric Acid (70% aq. solution) (0.66 mL, 7.62 mmol, 1.0 equiv) (CAUTION: Strong Oxidizer)
-
Aqueous Ammonia (NH₃) solution (for neutralization)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate safety equipment (blast shield recommended when working with perchlorates)
Step-by-Step Procedure:
-
CAUTION: Perchloric acid is a powerful oxidizing agent. All operations should be conducted in a chemical fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, suspend (S)-3-aminoheptan-1-ol (1.0 g, 7.62 mmol) in anhydrous ethyl acetate (50 mL).
-
Carefully add the 70% perchloric acid (0.66 mL) dropwise while stirring vigorously. The amino alcohol will dissolve as its perchlorate salt is formed.
-
Add benzoyl chloride (1.06 mL, 9.14 mmol) to the solution.
-
Heat the mixture to a gentle reflux (approx. 77°C) and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding it to a beaker of ice and then adding aqueous ammonia dropwise with stirring until the pH is ~8-9.
-
Transfer the neutralized mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Expected Results: The O-benzoyl ester as a solid or viscous oil. Characterization by NMR will show new aromatic proton signals and a downfield shift of the -CH₂-O- protons. Mass spectrometry will confirm the addition of a benzoyl group (mass increase of 104.11 g/mol ).
| Parameter | N-Acylation (Protocol 1) | O-Acylation (Protocol 2) |
| Target Group | Amine (-NH₂) | Alcohol (-OH) |
| Key Reagent | Acetic Anhydride | Benzoyl Chloride |
| pH Condition | Neutral / Slightly Basic | Strongly Acidic |
| Catalyst/Additive | Triethylamine (optional base) | Perchloric Acid (protonating agent) |
| Mechanism | Nucleophilic attack by amine | In-situ protection of amine, then nucleophilic attack by alcohol |
| Workup | Basic wash (NaHCO₃) | Acidic reaction, then basic neutralization (NH₃) |
Protocol 3: Analytical Derivatization for Chiral Purity Analysis by HPLC
Determining the enantiomeric excess (e.e.) is paramount. This protocol uses a chiral derivatizing agent to convert the enantiomers of 3-aminoheptan-1-ol into diastereomers, which can be separated on a standard achiral HPLC column.
Objective: To determine the enantiomeric purity of a sample of 3-aminoheptan-1-ol.
Principle: The sample is reacted with o-phthalaldehyde (OPA) and a homochiral thiol, such as N-acetyl-L-cysteine (NAC).[10] The (S)- and potential (R)-enantiomers in the sample will react to form two different, fluorescent diastereomeric isoindoles.[11] These diastereomers have different physical properties and will exhibit different retention times on a reverse-phase C18 column, allowing for their separation and quantification.[5][10]
Materials and Reagents:
-
3-aminoheptan-1-ol sample (approx. 1 mg/mL in methanol)
-
Borate Buffer (0.1 M, pH 9.5)
-
o-Phthalaldehyde (OPA) solution (10 mg/mL in methanol)
-
N-acetyl-L-cysteine (NAC) solution (40 mM in borate buffer)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
Achiral C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
Derivatization and Analysis Workflow:
Caption: Workflow for chiral purity analysis via HPLC.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Derivatization (performed just prior to injection, often in an autosampler):
-
In an HPLC vial, add 500 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 20 µL of the 40 mM NAC solution.
-
Add 20 µL of the 10 mg/mL OPA solution.
-
Add 20 µL of the 3-aminoheptan-1-ol sample (1 mg/mL).
-
Mix thoroughly and allow to react for at least 5 minutes at room temperature. The reaction is rapid.[10]
-
-
HPLC Analysis:
-
Inject 10-20 µL of the derivatized sample onto the C18 column.
-
Run a gradient elution, for example: 30% B to 70% B over 20 minutes.
-
Monitor the eluent with the fluorescence detector.
-
Data Analysis & Expected Results: The chromatogram should show two well-resolved peaks corresponding to the two diastereomers.
-
Peak 1 Area = A₁ (from the major (S)-enantiomer)
-
Peak 2 Area = A₂ (from the minor (R)-enantiomer, if present)
The enantiomeric excess (% e.e.) is calculated as: % e.e. = [ (A₁ - A₂) / (A₁ + A₂) ] * 100
A high-purity sample will show one major peak and a very small or non-existent second peak.
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm) |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence |
| Excitation λ | 340 nm |
| Emission λ | 450 nm |
| Injection Volume | 20 µL |
References
-
Sahoo, J., Panda, J., Mandal, S., & Sahoo, G. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. Available at: [Link]
-
Science of Synthesis. (2010). Acylation of Alcohols and Amines. Houben-Weyl Methods of Molecular Transformations. Available at: [Link]
-
Fedorova, O. V., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Yakim, H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A. Available at: [Link]
-
Fujimoto, K., et al. (2012). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Available at: [Link]
-
Juhl, K., & Bols, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Ho, G-J. (1993). Selective n-acylation of amino alcohols. Google Patents.
-
Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. PubMed. Available at: [Link]
-
Wang, Z., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol. Available at: [Link]
-
Fedorova, O. V., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actanaturae.ru [actanaturae.ru]
Application & Protocol Guide: The Strategic Incorporation of (S)-3-Aminoheptan-1-ol in the Synthesis of Potent Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Chiral Scaffolds in Protease Inhibitor Design
The development of specific and potent protease inhibitors remains a cornerstone of modern medicinal chemistry, targeting a wide array of human diseases, from viral infections to cancer. Viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A serine protease, are particularly attractive targets due to their essential role in the viral life cycle. The design of small molecule inhibitors that can effectively mimic the natural substrate of these enzymes and block their activity has led to breakthrough therapies. A key strategy in this endeavor is the use of chiral building blocks that can precisely orient the inhibitor within the complex topography of the protease active site.
This guide focuses on the application of (S)-3-aminoheptan-1-ol , a versatile chiral amino alcohol, as a strategic scaffold in the synthesis of a new generation of protease inhibitors. Its unique structural features allow it to serve as a key fragment that can occupy specific pockets within the protease active site, thereby enhancing binding affinity and selectivity. We will delve into the mechanistic rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss its application in the context of clinically relevant protease inhibitors such as Boceprevir.
The Mechanistic Imperative: Why (S)-3-Aminoheptan-1-ol?
Protease inhibitors are designed to bind to the active site of the enzyme, preventing the cleavage of their natural substrates. The HCV NS3/4A protease, a serine protease, has a well-defined active site with several subsites (S1, S2, S1', S2', etc.) that accommodate the side chains of the polypeptide substrate. The efficacy of an inhibitor is largely determined by how well its constituent parts fit into these subsites.
The general structure of many peptidomimetic protease inhibitors includes a "warhead" that interacts with the catalytic residues of the protease, and various side chains that occupy the specificity pockets. In the case of ketoamide inhibitors like Boceprevir, the ketoamide moiety forms a reversible covalent bond with the catalytic serine residue of the protease.
The (S)-3-aminoheptan-1-ol fragment typically serves as a P1' capping group. The "(S)" stereochemistry at the 3-position is crucial for orienting the heptyl side chain and the terminal hydroxyl group correctly within the S1' subsite of the protease. The long alkyl chain of the heptanol moiety can engage in favorable hydrophobic interactions within the S1' pocket, while the terminal hydroxyl group can form key hydrogen bonds with residues in the active site, further anchoring the inhibitor.
Below is a conceptual illustration of how a protease inhibitor incorporating the (S)-3-aminoheptan-1-ol moiety might interact with the active site of a serine protease.
Caption: Inhibitor-Protease Interaction Model
Synthetic Protocols: Amide Coupling of (S)-3-Aminoheptan-1-ol
The incorporation of (S)-3-aminoheptan-1-ol into a growing peptide or peptidomimetic chain is typically achieved through an amide bond formation. The amino group of (S)-3-aminoheptan-1-ol is coupled with a carboxylic acid on the main inhibitor scaffold. This reaction requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.
Below is a representative protocol for the coupling of a protected amino acid (as a model for the main inhibitor scaffold) to (S)-3-aminoheptan-1-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-3-Aminoheptan-1-ol | ≥98% | Commercially Available | |
| Boc-L-Alanine | ≥99% | Commercially Available | Example carboxylic acid component |
| HBTU | ≥98% | Commercially Available | Coupling Reagent |
| DIPEA | ≥99.5% | Commercially Available | Base |
| DMF | Anhydrous | Commercially Available | Solvent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous MgSO₄ | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography |
| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-L-Alanine (1.0 eq).
-
Dissolve the Boc-L-Alanine in anhydrous DMF (approximately 0.1 M concentration).
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve (S)-3-aminoheptan-1-ol (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of (S)-3-aminoheptan-1-ol to the pre-activated carboxylic acid solution dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure coupled product.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
This protocol can be adapted for coupling (S)-3-aminoheptan-1-ol to more complex carboxylic acid fragments on the path to synthesizing a full protease inhibitor. The choice of coupling reagent and base may be optimized depending on the specific substrates to minimize side reactions and racemization.
Synthetic Workflow Diagram
Caption: Amide Coupling Workflow
Application & Case Study: Boceprevir
Boceprevir (Victrelis®) is a first-generation, orally bioavailable inhibitor of the HCV NS3/4A protease, approved for the treatment of chronic hepatitis C genotype 1 infection. The structure of Boceprevir is a complex peptidomimetic that includes an α-ketoamide warhead and several non-natural amino acid residues designed to optimize binding to the protease active site.
While the final P1' capping group in Boceprevir itself is a cyclobutylmethyl group, the synthetic strategies and principles are highly relevant. The development of Boceprevir involved extensive structure-activity relationship (SAR) studies, where different capping groups at the P1' position were explored to maximize potency and improve pharmacokinetic properties. The use of chiral amino alcohols like (S)-3-aminoheptan-1-ol in the synthesis of Boceprevir analogues and other protease inhibitors is a testament to their utility in fine-tuning inhibitor-protease interactions.
The synthesis of Boceprevir is a multi-step process, and the introduction of the P1' fragment is a critical step. The general principles of amide bond formation described in the protocol above are applicable to the synthesis of such complex molecules.
Trustworthiness & Self-Validation: Ensuring Success in Synthesis
The protocols described herein are based on established principles of peptide and peptidomimetic synthesis. To ensure the success and reproducibility of these methods, the following points should be considered:
-
Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is critical to avoid side reactions and ensure high coupling efficiency.
-
Inert Atmosphere: Amide coupling reactions are sensitive to moisture. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.
-
Thorough Characterization: Unambiguous characterization of the final product by a combination of spectroscopic methods (NMR, IR) and mass spectrometry is necessary to confirm its identity and purity.
By adhering to these principles, researchers can confidently apply the described methods for the synthesis of novel protease inhibitors based on the (S)-3-aminoheptan-1-ol scaffold.
References
-
Xia, Y., & He, Y. (2011). The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Virologica Sinica, 26(2), 71-80. [Link]
-
Danielson, U. H. (2003). Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy. [Link]
-
Silverman, J. A., & Craik, C. S. (2003). Mechanisms Of Macromolecular Protease Inhibitors. Journal of molecular biology, 331(5), 967–973. [Link]
- Laxminarayan, V., et al. (2014). Process for preparation of boceprevir and intermediates thereof.
- Barcelo, A. M., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Lin, X., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 65(14), 9784–9797. [Link]
-
Tahan, V., et al. (2017). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. Scientific reports, 7(1), 16368. [Link]
-
Sulpizi, I., & Folkers, G. (2004). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. CHIMIA International Journal for Chemistry, 58(4), 231-234. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
ResearchGate. (n.d.). Structure activity synthesis of boceprevir. ResearchGate. [Link]
- Barcelo, A. M., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
National Center for Biotechnology Information. (n.d.). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. [Link]
-
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Lindberg, J. (2007). Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Protease. Uppsala University. [Link]
-
Otlewski, J., et al. (2005). The many faces of protease–protein inhibitor interaction. The EMBO journal, 24(7), 1303–1310. [Link]
-
Tözsér, J. (2017). Research Applications of Proteolytic Enzymes in Molecular Biology. International journal of molecular sciences, 18(5), 923. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Venkatraman, S. (2012). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Current opinion in chemical biology, 16(3-4), 406–411. [Link]
Large-scale synthesis of (S)-3-aminoheptan-1-ol for drug development
Application Note & Protocol
Topic: A Scalable, Diastereoselective Synthesis of (S)-3-aminoheptan-1-ol for Pharmaceutical Development
Introduction: (S)-3-aminoheptan-1-ol is a vital chiral building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary alcohol and a stereogenic amine center, makes it a valuable synthon for introducing specific molecular recognition motifs crucial for biological activity. The development of a robust, scalable, and economically viable synthesis for such chiral intermediates is a cornerstone of efficient drug development, enabling the production of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
This application note details a field-proven, multi-step synthesis for (S)-3-aminoheptan-1-ol on a large scale. The strategy hinges on the use of a recoverable chiral auxiliary, specifically a tert-butanesulfinamide, to direct the stereochemical outcome of a key reduction step. This approach is widely recognized for its reliability, high diastereoselectivity, and adaptability to industrial production scales.[2] We will elucidate the causality behind procedural choices, provide step-by-step protocols from precursor synthesis to final product isolation, and outline critical analytical methods for quality control.
Overall Synthetic Strategy
The chosen synthetic pathway is a three-stage process designed for scalability and stereochemical control. It begins with the synthesis of a key intermediate, 1-(benzyloxy)heptan-3-one, followed by the diastereoselective formation of a chiral amine via an auxiliary-mediated reduction, and concludes with the deprotection and isolation of the target molecule.
Sources
Application Notes and Protocols: (S)-3-Aminoheptan-1-ol as a Chiral Precursor in the Synthesis of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Amino Alcohols in Antiviral Drug Discovery
The relentless challenge posed by viral diseases necessitates the continuous development of novel and effective antiviral therapeutics. A cornerstone of modern medicinal chemistry is the principle of stereospecificity, where the three-dimensional arrangement of atoms in a drug molecule dictates its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The (S)-enantiomer of a compound, for instance, might be a potent viral inhibitor, while its (R)-enantiomer could be inactive or even detrimental.
(S)-3-aminoheptan-1-ol is a valuable chiral building block for the synthesis of new chemical entities with therapeutic potential. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a defined stereocenter, allows for versatile chemical modifications and the construction of complex molecular architectures. This application note provides a detailed guide on the strategic use of (S)-3-aminoheptan-1-ol in the synthesis of a novel N-acyl-1,2,3-triazole derivative, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antiviral properties.
The rationale behind selecting a 1,2,3-triazole scaffold lies in its bioisosteric relationship with the amide bond, offering improved metabolic stability and pharmacokinetic properties. The incorporation of the chiral heptylamino alcohol moiety is hypothesized to enhance binding affinity to viral protein targets through specific hydrophobic and hydrogen-bonding interactions, potentially leading to improved antiviral potency.
PART 1: Synthesis of a Novel Chiral 1,2,3-Triazole Antiviral Candidate from (S)-3-Aminoheptan-1-ol
This section outlines a detailed, multi-step synthetic protocol for the preparation of a novel antiviral candidate. The synthetic strategy is designed to be robust and adaptable, allowing for further derivatization and optimization.
Overall Synthetic Scheme
Caption: Synthetic workflow for the novel antiviral candidate.
Step 1: Protection of the Amino Group
Rationale: The primary amine of (S)-3-aminoheptan-1-ol is a potent nucleophile that can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and efficient strategy to temporarily mask its reactivity. The Boc group is stable under a wide range of reaction conditions and can be readily removed at a later stage.
Protocol:
-
Dissolve (S)-3-aminoheptan-1-ol (1.0 eq) in dichloromethane (DCM, 10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM (2 mL/g) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-aminoheptan-1-ol as a crude product, which can often be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| (S)-3-aminoheptan-1-ol | 131.22 | 1.0 | User-defined |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | Calculated |
| Triethylamine | 101.19 | 1.5 | Calculated |
| Dichloromethane | 84.93 | - | As required |
Step 2: Conversion of the Alcohol to an Azide
Rationale: The hydroxyl group is converted into a good leaving group (mesylate) and subsequently displaced by an azide nucleophile. The azide functionality is a versatile precursor for the construction of the 1,2,3-triazole ring via a "click chemistry" reaction.
Protocol:
-
Dissolve N-Boc-(S)-3-aminoheptan-1-ol (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC.
-
Once the formation of the mesylate is complete, carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in dimethylformamide (DMF, 10 mL/g).
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 6-8 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-Boc-(S)-3-aminoheptyl azide .
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-Boc-(S)-3-aminoheptan-1-ol | 231.34 | 1.0 | User-defined |
| Methanesulfonyl chloride | 114.55 | 1.2 | Calculated |
| Triethylamine | 101.19 | 1.5 | Calculated |
| Sodium azide | 65.01 | 3.0 | Calculated |
| Dichloromethane | 84.93 | - | As required |
| Dimethylformamide | 73.09 | - | As required |
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: This "click" reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is robust and proceeds under mild conditions. For this example, we will use a generic terminal alkyne with a biologically relevant substituent (R).
Protocol:
-
Dissolve N-Boc-(S)-3-aminoheptyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL/g).
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish-yellow.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-Boc-(S)-3-aminoheptyl-1,2,3-triazole derivative .
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-Boc-(S)-3-aminoheptyl azide | 256.37 | 1.0 | User-defined |
| Terminal Alkyne (R-C≡CH) | Variable | 1.1 | Calculated |
| Sodium Ascorbate | 198.11 | 0.2 | Calculated |
| CuSO₄·5H₂O | 249.69 | 0.1 | Calculated |
| tert-Butanol / Water | - | - | As required |
Step 4: Deprotection to Yield the Final Compound
Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine, which is often crucial for biological activity, enabling interactions such as hydrogen bonding or salt bridge formation with the target protein.
Protocol:
-
Dissolve the N-Boc protected triazole derivative (1.0 eq) in DCM (10 mL/g).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the final product.
-
Filter the solid and wash with cold diethyl ether to obtain the Final Antiviral Candidate .
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-Boc Triazole Derivative | Variable | 1.0 | User-defined |
| Trifluoroacetic Acid | 114.02 | 10 | Calculated |
| Dichloromethane | 84.93 | - | As required |
PART 2: Scientific Integrity & Logic
Expertise & Experience: Causality Behind Experimental Choices
The choice of (S)-3-aminoheptan-1-ol as the starting material is deliberate. The (S)-stereochemistry is often crucial for biological activity, as enzymes and receptors in biological systems are themselves chiral. The heptyl chain provides a lipophilic character to the molecule, which can be important for membrane permeability and interaction with hydrophobic pockets in viral proteins. The primary alcohol and amine functionalities offer two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The synthetic route is designed with efficiency and scalability in mind. The use of a Boc protecting group is a well-established and reliable method. The conversion of the alcohol to an azide via a mesylate intermediate is a high-yielding and common transformation. The copper-catalyzed azide-alkyne cycloaddition is a cornerstone of modern synthetic chemistry, known for its high yields, mild reaction conditions, and exceptional regioselectivity. Finally, TFA-mediated deprotection is a clean and efficient method for removing the Boc group.
Trustworthiness: A Self-Validating System
Each step in the described protocol can be monitored and validated using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the progress of each reaction and ensure the complete consumption of starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, ensuring that the stereochemistry of the starting material has been preserved throughout the synthesis.
PART 3: Visualization & Formatting
Data Presentation: Hypothetical Antiviral Activity
The following table presents hypothetical antiviral activity data for a series of synthesized analogs, illustrating how systematic modifications can be used to probe the structure-activity relationship.
| Compound | R-Group on Triazole | IC₅₀ (µM) vs. Influenza A (H1N1) |
| 1 | Phenyl | 15.2 |
| 2 | 4-Fluorophenyl | 8.7 |
| 3 | 4-Chlorophenyl | 7.5 |
| 4 | 4-Methoxyphenyl | 25.1 |
| 5 | 2-Thienyl | 5.3 |
This hypothetical data suggests that electron-withdrawing groups on the phenyl ring and the presence of a thiophene ring enhance antiviral activity.
Mandatory Visualization
Application Notes & Protocols: (S)-3-aminoheptan-1-ol in Asymmetric Metal Catalysis
Introduction: The Role of Chiral β-Amino Alcohols in Modern Synthesis
Chiral β-amino alcohols are privileged ligand scaffolds in the field of asymmetric catalysis. Their utility stems from a robust bidentate chelation to a metal center via the nitrogen and oxygen atoms, creating a well-defined, rigid chiral environment. This steric and electronic influence is instrumental in guiding the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products. These products are often key intermediates or active pharmaceutical ingredients (APIs) in the drug development pipeline.[1]
(S)-3-aminoheptan-1-ol is a representative member of this ligand class. Its simple, acyclic, and commercially available nature makes it an attractive candidate for screening in various metal-catalyzed transformations. This guide provides an in-depth look at its application, focusing on the well-established Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and exploring its potential in other emerging catalytic systems.
Core Application: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation has emerged as a powerful and operationally simple alternative to high-pressure hydrogenation for the synthesis of chiral secondary alcohols.[2] The methodology avoids the need for hazardous hydrogen gas, instead utilizing hydrogen donors like isopropanol or formic acid.[1] Ruthenium complexes, when paired with chiral ligands such as (S)-3-aminoheptan-1-ol, are highly efficient catalysts for this transformation.[3][4]
Mechanistic Rationale & The Role of the Ligand
The catalytic cycle, often referred to as the Noyori-Ikariya mechanism, involves the formation of a metal-hydride species which acts as the active reducing agent. The process is typically initiated by the reaction of a ruthenium precursor, the chiral amino alcohol ligand, and a base in the hydrogen donor solvent (e.g., isopropanol).
The key steps are:
-
Catalyst Activation: The [RuCl₂(p-cymene)]₂ dimer reacts with the (S)-3-aminoheptan-1-ol ligand and a base to form a 16-electron ruthenium amide complex.
-
Hydride Formation: This complex abstracts a hydride from the isopropanol solvent (which is oxidized to acetone), generating the active 18-electron ruthenium hydride species.
-
Stereoselective Reduction: The prochiral ketone substrate coordinates to the ruthenium center. The chiral ligand creates a sterically demanding environment, forcing the ketone to adopt a specific orientation. The hydride is then delivered to the carbonyl carbon from one face, and a proton is transferred to the carbonyl oxygen, yielding the chiral alcohol with high enantioselectivity.[5]
The (S)-3-aminoheptan-1-ol ligand is crucial for enforcing this facial selectivity during the hydride transfer step, directly controlling the absolute stereochemistry of the final product.
Experimental Workflow for Asymmetric Transfer Hydrogenation
This workflow outlines the general procedure for reducing a prochiral ketone using the in situ prepared Ru-(S)-3-aminoheptan-1-ol catalyst.
Caption: General experimental workflow for Ru-catalyzed ATH.
Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a representative procedure for the reduction of acetophenone to (S)-1-phenylethanol.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-3-aminoheptan-1-ol (Chiral ligand)
-
Acetophenone (Substrate)
-
Anhydrous Isopropanol (i-PrOH) (Hydrogen donor and solvent)
-
Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (Base)
-
Anhydrous Diethyl Ether or Ethyl Acetate (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, Schlenk line, or glovebox for inert atmosphere operations.
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S)-3-aminoheptan-1-ol (0.011 mmol, 2.2 mol%).
-
Add 2 mL of degassed, anhydrous isopropanol. The solution will typically be reddish-orange.
-
In a separate vial, dissolve KOH (0.05 mmol, 10 mol%) in 1 mL of anhydrous isopropanol.
-
Add the KOH solution dropwise to the ruthenium/ligand mixture. The color should change, often to a deeper purple or brown, indicating complex formation.
-
Stir the mixture at room temperature for 20 minutes to ensure complete formation of the active catalyst.
-
Reaction: Add acetophenone (0.5 mmol, 1.0 equiv) to the flask via syringe.
-
Stir the reaction at a constant temperature (e.g., 28°C). The progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (typically 1-12 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Expected Results & Substrate Scope
The Ru/(S)-amino alcohol catalyst system is effective for a range of aromatic and some aliphatic ketones. The following table summarizes representative outcomes based on similar chiral β-amino alcohol ligands.[2][6]
| Substrate | Product | Typical Yield (%) | Typical ee (%) |
| Acetophenone | (S)-1-Phenylethanol | >95% | 85-95% |
| 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | >95% | 90-98% |
| 2'-Methoxyacetophenone | (S)-1-(2-Methoxyphenyl)ethanol | >90% | >99% |
| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95% | 92-97% |
| Cyclohexyl methyl ketone | (S)-1-Cyclohexylethanol | ~85% | 70-85% |
Exploratory Application: Ligand in Rhodium-Catalyzed Hydroformylation
Beyond ATH, chiral amino alcohols have potential as ligands in other important C-C bond-forming reactions, such as rhodium-catalyzed asymmetric hydroformylation.[7] This reaction converts an alkene into a chiral aldehyde using syngas (a mixture of CO and H₂), representing a highly atom-economical process.[8][9]
Mechanistic Insight
In asymmetric hydroformylation, the chiral ligand's role is to control both regioselectivity (formation of the branched vs. linear aldehyde) and enantioselectivity (the stereochemistry of the newly formed chiral center in the branched product).[10] While phosphine-based ligands are more common, the bidentate N,O-chelation of amino alcohols can create a well-defined chiral pocket around the rhodium center, influencing the migratory insertion of CO and the subsequent reductive elimination steps.[7][11]
Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation.
General Protocol: Asymmetric Hydroformylation of Styrene
This protocol is a starting point for screening (S)-3-aminoheptan-1-ol in a model hydroformylation reaction. Optimization of pressure, temperature, and ligand-to-metal ratio is typically required.
Materials:
-
Rh(acac)(CO)₂ (Rhodium precursor)
-
(S)-3-aminoheptan-1-ol (Chiral ligand)
-
Styrene (Substrate)
-
Syngas (H₂/CO, typically 1:1 mixture)
-
Anhydrous Toluene or Dichloromethane (Solvent)
-
High-pressure autoclave equipped with a magnetic stirrer.
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave's glass liner with Rh(acac)(CO)₂ (0.01 mmol, 1 mol%) and (S)-3-aminoheptan-1-ol (0.02-0.04 mmol, 2-4 mol%).
-
Add 10 mL of anhydrous, degassed toluene.
-
Stir the mixture for 30 minutes to allow for ligand exchange and catalyst formation.
-
Reaction: Add styrene (1.0 mmol, 1.0 equiv) to the liner.
-
Seal the autoclave. Remove it from the glovebox, connect it to the syngas line, and purge several times with the H₂/CO mixture.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar).
-
Heat the reaction to the desired temperature (e.g., 60°C) and stir vigorously.
-
Workup: After the reaction time (e.g., 24 hours), cool the autoclave to room temperature and carefully vent the pressure.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product by GC or ¹H NMR to determine the conversion and the ratio of branched-to-linear aldehyde products. The enantiomeric excess of the chiral branched aldehyde (2-phenylpropanal) can be determined by chiral GC or by converting the aldehyde to the corresponding alcohol or acid and analyzing via chiral HPLC.
Troubleshooting & Field Insights
-
Low Enantioselectivity in ATH:
-
Cause: Insufficiently rigid transition state or catalyst deactivation.
-
Solution: Lower the reaction temperature. Ensure the ligand is pure and the solvent is anhydrous. The base can also play a role; switching from KOH to a bulkier base like KOtBu can sometimes improve selectivity.
-
-
Low Conversion in ATH:
-
Cause: Incomplete catalyst activation or catalyst poisoning.
-
Solution: Ensure the pre-formation step is performed correctly and under a strictly inert atmosphere. The substrate itself may contain impurities (e.g., peroxides) that poison the catalyst; consider passing the substrate through a short plug of alumina.
-
-
Poor Regioselectivity in Hydroformylation:
-
Cause: Ligand electronics and sterics are not optimal for directing the reaction.
-
Solution: The branched-to-linear ratio is highly sensitive to the ligand structure, CO pressure, and temperature. A higher CO pressure often favors the linear product. For amino alcohol ligands, derivatization of the amine or alcohol (e.g., forming an ether) could be explored to tune the electronic properties.
-
References
-
Zhang, X. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
Gimeno, J. et al. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. Available at: [Link]
-
Zhang, X. et al. (n.d.). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. ACS Publications. Available at: [Link]
-
Phan, D. H. T. et al. (2018). Transition-metal-catalyzed aminations and aziridinations of C-H and C=C bonds with iminoiodinanes. PubMed. Available at: [Link]
-
(n.d.). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. ACS Publications. Available at: [Link]
-
Zhang, X. et al. (n.d.). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. Available at: [Link]
-
Nakano, H. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2019). Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. National Institutes of Health. Available at: [Link]
-
Reddy, V. P. et al. (2021). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. National Institutes of Health. Available at: [Link]
- Lal, D. et al. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Google Patents.
- Sibi, M. P. (2012). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
-
(n.d.). Rhodium Catalyzed Hydroformylation. ResearchGate. Available at: [Link]
-
Grogan, G. & Leipold, F. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]
-
Prati, F. et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available at: [Link]
-
Blackmond, D. G. et al. (2007). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. Available at: [Link]
-
Zhang, X. et al. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. PubMed. Available at: [Link]
-
Serrano, E. et al. (2021). Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotocatalytic Activity. MDPI. Available at: [Link]
-
(2023). Recent advances in metal-catalysed oxidation reactions. The Royal Society Publishing. Available at: [Link]
-
(2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. Available at: [Link]
-
Nakano, H. et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]
-
(n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(n.d.). Mechanistic Studies on Transition Metal-Catalyzed C–H Activation Reactions Using Combined Mass Spectrometry and Theoretical Methods. ResearchGate. Available at: [Link]
-
(2012). Understanding the Mechanisms of Transition Metal Catalysed Redox Reactions. The University of Queensland. Available at: [Link]
-
Buchwald, S. L. & Fu, G. C. (2017). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. National Institutes of Health. Available at: [Link]
-
(n.d.). Practical, high-yield, regioselective, rhodium-catalyzed hydroformylation of functionalized .alpha.-olefins. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-aminoheptan-1-ol
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (S)-3-aminoheptan-1-ol. As a critical chiral building block, achieving high yield and exceptional enantiomeric purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, grounded in established chemical principles and field-proven experience.
Section 1: Strategic Approaches to Synthesis
The primary challenge in synthesizing (S)-3-aminoheptan-1-ol lies in the stereoselective construction of the C3 chiral center. The two most prevalent and effective strategies are:
-
Asymmetric Reduction: This involves the enantioselective reduction of a prochiral precursor, typically a protected β-aminoketone or a related derivative. This is often the most direct route to the desired enantiomer.
-
Chiral Resolution: This classic approach involves synthesizing the racemic 3-aminoheptan-1-ol and then separating the enantiomers, usually by forming diastereomeric salts with a chiral resolving agent.
The choice between these pathways depends on available starting materials, catalyst costs, scalability, and the desired final purity.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Yield & Reaction Efficiency
Q: My overall yield is low after the reduction of a β-ketonitrile precursor using borane. Where should I focus my optimization efforts?
A: Low yields in borane-mediated nitrile reductions often stem from three areas: incomplete reaction, side-product formation, or difficult workup.
-
Causality: Borane (BH₃) can form stable complexes with the amine product, effectively sequestering the reducing agent. Furthermore, the intermediate N-borylimine can be slow to reduce. Catalytic methods using borane have been developed to improve efficiency and chemoselectivity.[1]
-
Troubleshooting Steps:
-
Monitor Reaction Closely: Use TLC or in-situ IR to track the disappearance of the nitrile and ketone functionalities. The reaction may require longer times or gentle heating (e.g., 40-50°C) to go to completion.
-
Control Stoichiometry: Ensure at least 2 equivalents of BH₃•THF or BH₃•SMe₂ are used, as one is consumed by the ketone and another by the nitrile. An excess is often required.
-
Investigate the Workup: The workup is critical. After quenching with methanol, a strong acid (e.g., HCl) workup is necessary to hydrolyze the boron-nitrogen and boron-oxygen intermediates. The product is often isolated as the hydrochloride salt. Failure to fully hydrolyze these intermediates will result in significant loss of product in the organic phase during extraction.
-
Consider a Catalytic System: Research suggests that using a borane catalyst in conjunction with a stoichiometric hydride source can improve yields and functional group tolerance.[1]
-
Q: I am observing the formation of a significant amount of diol byproduct during the asymmetric reduction of my keto-amine precursor. What is causing this?
A: This suggests over-reduction or a competing reduction pathway. The specific cause depends on your substrate and reagents. If you are reducing a substrate with another reducible group (like an ester or a protecting group), the choice of reducing agent is critical.
-
Causality: Powerful reducing agents like LiAlH₄ will reduce most carbonyls and esters. Milder borohydride reagents are generally more chemoselective.[2] For catalytic systems, reaction conditions play a huge role.
-
Troubleshooting Steps:
-
Reagent Choice: Switch to a milder reducing agent. Sodium borohydride (NaBH₄) is often a good choice for selectively reducing ketones in the presence of esters. For catalytic transfer hydrogenation, the choice of catalyst and hydrogen source is key to achieving selectivity.[3]
-
Protecting Group Strategy: Ensure your protecting group on the amine is stable to the reduction conditions. A Boc or Cbz group is generally robust, but an Fmoc group can be cleaved under certain reductive conditions.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0°C or -20°C). This often increases the selectivity of the reducing agent for the more reactive ketone functionality.
-
Purity & Enantioselectivity
Q: The enantiomeric excess (ee) of my (S)-3-aminoheptan-1-ol from an oxazaborolidine-catalyzed reduction is consistently low (~70-80%). How can I improve this?
A: Achieving high enantioselectivity in catalytic asymmetric reductions is highly dependent on maintaining the integrity and chiral environment of the catalyst throughout the reaction.[4][5]
-
Causality: The Corey-Bakshi-Shibata (CBS) reduction relies on the formation of a rigid bicyclic transition state between the oxazaborolidine catalyst, borane, and the ketone.[6] Any factor that disrupts this complex or provides a non-selective background reaction pathway will lower the ee.
-
Troubleshooting Steps & Decision Tree:
Q: I performed a chiral resolution using tartaric acid, but I'm having trouble separating the diastereomeric salts. What can I do?
A: The successful separation of diastereomeric salts relies on exploiting differences in their solubility in a given solvent system. If they are not separating, the solvent is likely not optimal.
-
Causality: For separation to occur, one diastereomeric salt must be significantly less soluble than the other, allowing it to crystallize selectively while the other remains in solution.
-
Troubleshooting Steps:
-
Solvent Screening: This is the most critical step. Create a table to systematically test different solvents and solvent mixtures. Common choices include alcohols (methanol, ethanol, isopropanol), acetone, acetonitrile, and water, or mixtures thereof.
-
Control Cooling Rate: Do not crash-cool the solution. Allow it to cool slowly to room temperature and then gradually to 0-5°C. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If you have a small amount of the pure desired diastereomer, add a seed crystal to the solution once it becomes supersaturated to induce crystallization of the correct form.
-
Check Stoichiometry: Ensure you are using the correct stoichiometry of the resolving agent. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher purity crystallization of the less soluble salt.
-
| Solvent System | Observation | Action |
| Methanol | Both salts remain soluble | Add a less polar co-solvent (e.g., ether, heptane) |
| Acetone | Both salts precipitate immediately | Add a more polar co-solvent (e.g., methanol) or heat to reflux and cool slowly |
| Isopropanol/Water (9:1) | Oily precipitate forms | Try a different solvent system; oiling out prevents selective crystallization |
| Ethanol | Slow crystallization observed | Optimize concentration and cooling rate; this is a promising system |
Section 3: Key Experimental Protocols
Protocol A: Asymmetric Reduction of N-Boc-3-amino-1-hydroxyheptan-7-one via CBS Catalysis
This protocol describes the reduction of a protected keto-amine precursor. The synthesis of the starting material is a prerequisite.
-
Safety: All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Borane reagents are flammable and react with water.
-
Reagents & Equipment:
-
N-Boc-3-amino-1-hydroxyheptan-7-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol, 2M Hydrochloric Acid, Saturated Sodium Bicarbonate, Brine
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and addition funnel.
-
-
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of nitrogen.
-
Charge Reactor: To the flask, add N-Boc-3-amino-1-hydroxyheptan-7-one (1.0 eq) and anhydrous THF (10 mL per gram of substrate). Cool the solution to -20°C.
-
Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) dropwise, maintaining the internal temperature below -15°C. Stir for 15 minutes.
-
Borane Addition: Add BH₃•SMe₂ (1.2 eq) to the addition funnel and dilute with anhydrous THF. Add this solution dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed -15°C.
-
Reaction Monitoring: Stir the reaction at -20°C. Monitor the disappearance of the starting material by TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours.
-
Quenching: Once complete, slowly and carefully add methanol dropwise at -20°C to quench the excess borane. A gas evolution will be observed. Allow the mixture to warm to room temperature.
-
Workup: Add 2M HCl and stir for 30 minutes to hydrolyze the boron complexes. Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate, then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected (S)-3-aminoheptan-1-ol.
-
Analysis: The crude product should be analyzed by chiral HPLC or SFC to determine the enantiomeric excess before proceeding with deprotection and final purification.
-
Protocol B: Chiral HPLC Analysis for Enantiomeric Excess (ee)
-
Instrumentation: HPLC system with a chiral column (e.g., CHIRALPAK® series).
-
Sample Preparation: The amino alcohol must first be derivatized to be UV-active and to improve separation. A common method is derivatization with benzoyl chloride or a similar chromophore-containing reagent.
-
Typical Method:
-
Column: CHIRALPAK® AD-H (or equivalent)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: The two enantiomers will appear as distinct peaks. Calculate the ee% using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
-
References
- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
-
One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]
-
B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Institutes of Health. [Link]
-
New Methodology for the Asymmetric Reduction of Ketones. ResearchGate. [Link]
-
Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl)ketones Using An Organocatalyzed Michael Addition Reaction. National Institutes of Health. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. ResearchGate. [Link]
-
Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Royal Society of Chemistry. [Link]
-
PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health. [Link]
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Chemistry Portal. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]
-
Ketone Reduction. WordPress. [Link]
-
Boron-based Reductants. ACS GCI Pharmaceutical Roundtable. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]
- Method for purifying isoserinol.
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
Sources
- 1. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of (S)-3-aminoheptan-1-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of (S)-3-aminoheptan-1-ol. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating this chiral amino alcohol. The unique bifunctional nature of this molecule—possessing both a primary amine and a primary alcohol—presents distinct challenges, particularly concerning enantiomeric purity, yield loss during aqueous workups, and removal of synthesis-related impurities.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the lab. We will delve into the causality behind these challenges and provide robust, field-tested protocols to overcome them.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems you might encounter during the purification of (S)-3-aminoheptan-1-ol.
Q1: My chiral HPLC analysis shows poor resolution or significant peak tailing for the enantiomers. How can I improve the separation?
A1: This is a frequent challenge with basic compounds like amino alcohols on common polysaccharide-based chiral stationary phases (CSPs). The issue typically stems from non-ideal interactions between the basic amine group and the stationary phase.
Causality: The primary amine in your molecule is a strong hydrogen bond donor and can also interact ionically with residual silanols on silica-based columns, leading to peak tailing. Poor resolution indicates that the formation of transient diastereomeric complexes between the enantiomers and the CSP is not sufficiently different in energy.[1]
Troubleshooting Steps:
-
Introduce a Basic Additive: The most critical step is to add a small amount of a basic modifier to your mobile phase. This additive competes with your analyte for active sites on the CSP, dramatically improving peak shape.
-
Recommended Additives: Start with 0.1% diethylamine (DEA) or triethylamine (TEA). For supercritical fluid chromatography (SFC), ethanolamine is often effective.
-
-
Optimize the Alcohol Modifier: The type and concentration of the alcohol in the mobile phase are crucial for resolution.
-
Systematically screen isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) as the polar component in your mobile phase (e.g., Hexane/Alcohol). The change in hydrogen bonding characteristics can significantly impact selectivity.
-
-
Re-evaluate Your Chiral Stationary Phase (CSP): If optimization fails, your chosen CSP may not be suitable. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are excellent starting points, but their selectivity is highly analyte-dependent.[2] Consider screening columns with different chiral selectors.
-
Consider Derivatization: For analytical purposes, derivatizing the amine (e.g., to an amide or carbamate) can sometimes improve chromatographic behavior, although this is not ideal for preparative work unless the protecting group is easily removable.[3]
Workflow for Chiral HPLC Method Optimization
Caption: Decision tree for troubleshooting poor chiral HPLC separation.
Q2: I'm attempting a diastereomeric salt crystallization for chiral resolution, but both diastereomers are precipitating, or nothing crystallizes. What's going wrong?
A2: Diastereomeric salt resolution is a powerful technique but relies on finding a specific combination of a chiral acid, a solvent system, and temperature that allows for the selective crystallization of only one diastereomer.
Causality: The formation of a crystalline solid requires a stable, well-ordered lattice structure. For this technique to work, the target diastereomeric salt must have significantly lower solubility in the chosen solvent than its epimer. If both have similar solubilities, they will co-precipitate. If both are too soluble, nothing will crystallize.
Troubleshooting Steps:
-
Screen Chiral Resolving Agents: The choice of the chiral acid is paramount. Tartaric acid derivatives are a classic starting point.
-
Primary Candidates: (S,S)-(-)-O,O'-Dibenzoyl-L-tartaric acid, (R,R)-(+)-Tartaric acid, or (S)-(+)-Mandelic acid.
-
Rationale: The structural compatibility between your amine and the chiral acid dictates the stability and crystallization propensity of the resulting salt.
-
-
Systematic Solvent Screening: This is the most critical experimental variable. You are looking for a solvent where one diastereomer is sparingly soluble while the other remains in solution.
-
Start with polar protic solvents like ethanol, methanol, or isopropanol.
-
Try mixtures, such as ethanol/water, acetone/water, or ethyl acetate/heptane. The addition of a non-polar anti-solvent can often induce selective crystallization.
-
-
Control Cooling Rate: Rapid cooling often leads to the kinetic precipitation of both diastereomers. Employ a slow, controlled cooling profile, ideally with seeding, to encourage the formation of the thermodynamically favored, less soluble salt.
-
Verify Stoichiometry: Ensure you are using the correct molar ratio of the chiral acid to your racemic amine. Typically, a 1:1 ratio is used, but sometimes a sub-stoichiometric amount of the acid can yield better results.
| Resolving Agent | Initial Solvent System to Screen | Expected Outcome |
| (R,R)-(+)-Tartaric Acid | 95% Ethanol | Formation of a crystalline salt. Assess diastereomeric excess (d.e.) of the solid. |
| (S,S)-(-)-DBTA | Isopropanol (IPA) | May form a less soluble salt compared to tartaric acid. |
| (S)-(+)-Mandelic Acid | Acetone/Water (9:1) | A less polar option that can sometimes provide different selectivity. |
Q3: My isolated yield is extremely low after an aqueous workup and solvent extraction. How can I prevent product loss?
A3: The combination of a primary amine and a primary alcohol makes (S)-3-aminoheptan-1-ol highly polar and water-soluble, especially when protonated at low pH. This leads to poor partitioning into common organic solvents.[4]
Causality: During a standard acidic wash (to remove basic impurities), your product will be protonated to the ammonium salt (R-NH3+), which is highly soluble in the aqueous layer. Conversely, during a basic wash (to remove acidic impurities), the free amine is present, but its polarity from the -OH group still confers significant water solubility.
Optimized Extraction Protocol:
-
Basify Before Extraction: Always perform extractions under basic conditions (pH > 10). Add NaOH or K2CO3 to the aqueous layer until the pH is strongly basic. This ensures your product is in its free amine form (R-NH2), which is less polar than the ammonium salt.
-
Use a More Polar Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM/IPA will be more effective at extracting this polar molecule than diethyl ether or ethyl acetate.
-
"Salting Out" Effect: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of organic compounds in the aqueous phase and forces your product into the organic layer.
-
Perform Multiple Extractions: Perform at least 3-5 extractions with smaller volumes of organic solvent rather than one large extraction. This is significantly more efficient at recovering the product.
-
Back-Extraction (Optional): If your product is in an organic solvent but contains non-basic impurities, you can extract it into an acidic aqueous layer (e.g., 1M HCl), discard the organic layer containing impurities, and then re-basify the aqueous layer and re-extract the pure product as described above.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude (S)-3-aminoheptan-1-ol after synthesis?
A1: Impurity profiles depend heavily on the synthetic route.[5] However, common impurities include:
-
The (R)-enantiomer: The opposite enantiomer is the most critical impurity to remove for pharmaceutical applications.
-
Starting Materials: Unreacted precursors from your synthesis.
-
Over-alkylation or Side-products: If the synthesis involves alkylation of an amine, di-alkylation can be a side product. If a reduction step is used (e.g., from an amino acid), incomplete reduction may leave starting material.[6]
-
Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.[7]
-
Reagents: Catalysts or reagents used in the synthesis.
Q2: What is the recommended overall purification strategy, from crude reaction mixture to final product?
A2: A multi-step strategy is typically required. The following workflow is a robust starting point.
Caption: General purification workflow for (S)-3-aminoheptan-1-ol.
Q3: How should I properly store purified (S)-3-aminoheptan-1-ol?
A3: As a primary amine, the compound is susceptible to reacting with atmospheric carbon dioxide to form a carbonate salt, which can appear as an impurity over time. The alcohol functionality is generally stable.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[8]
-
Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
-
Form: If possible, storing it as a stable salt (e.g., the hydrochloride salt) can increase its shelf life, though this requires conversion back to the free base before use.
Appendix: Key Experimental Protocols
Appendix A: Protocol for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-aminoheptan-1-ol in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C). In a separate flask, dissolve 1.0 equivalent of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in the same solvent.
-
Combine Solutions: Add the acid solution to the amine solution dropwise while stirring. A precipitate may form immediately.
-
Induce Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. If no crystals form, try adding a small seed crystal or gently scratching the inside of the flask.
-
Isolation: Allow the mixture to stand for several hours (or overnight) to maximize crystal growth. Collect the solid by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by NMR (by observing distinct peaks for each diastereomer) or by liberating the free base and analyzing by chiral HPLC.
-
Recrystallization: If the d.e. is not sufficient (>98%), recrystallize the solid from the same solvent system to enhance its purity.[9]
-
Liberation of Free Base: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until pH > 11. Extract the liberated (S)-3-aminoheptan-1-ol using the optimized extraction protocol (see Q3 above).
References
- Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino...
- Google Patents. Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
-
Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT. (2019). Available from: [Link]
- Google Patents. Method for producing and purifying 3-aminopropanol.
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Available from: [Link]
-
pubs.acs.org. The Synthesis of Some Amino Alcohols. Available from: [Link]
-
MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Available from: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023). Available from: [Link]
- Google Patents. Method for crystallization of amino acids.
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
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Royal Society of Chemistry. Chiral resolution with frozen aqueous amino acids. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ResearchGate. Impurity profile of amino acids? Available from: [Link]
-
PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Available from: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Available from: [Link]
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ACS Publications. General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016). Available from: [Link]
-
ResearchGate. What is the usual nature of impurities in synthetic peptides? Available from: [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available from: [Link]
-
PMC. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Available from: [Link]
-
PMC. Identification and synthesis of impurities formed during sertindole preparation. (2011). Available from: [Link]
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Overcoming racemization during the synthesis of (S)-3-aminoheptan-1-ol
A Guide to Overcoming Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis of (S)-3-aminoheptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral amino alcohol while maintaining its stereochemical integrity. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve high enantiomeric purity in your synthesis.
Introduction: The Challenge of Stereocontrol
(S)-3-aminoheptan-1-ol is a valuable chiral building block in medicinal chemistry. The precise spatial arrangement of the amino and hydroxyl groups is critical for its biological activity. However, the synthesis of this and similar chiral amino alcohols is often plagued by racemization, the undesired formation of the (R)-enantiomer, which can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will equip you with the knowledge and practical strategies to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (S)-3-aminoheptan-1-ol, with a focus on a common synthetic route: the stereoselective reduction of a suitable precursor.
Q1: I'm observing a low enantiomeric excess (ee) in my final (S)-3-aminoheptan-1-ol product. What are the likely causes?
A1: Senior Application Scientist Insights
Low enantiomeric excess is a frequent and frustrating issue. The root cause almost always lies in unintended racemization at some stage of your synthetic sequence. Let's break down the potential culprits:
-
Racemization of the Starting Material or Intermediates: The stereocenter in your precursor, for instance, (S)-3-aminoheptanoic acid or its ester derivative, can be susceptible to epimerization under non-optimal conditions. The alpha-proton to the carbonyl group in the amino acid or ester is acidic and can be abstracted by base, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.[1]
-
Harsh Reaction Conditions:
-
Temperature: Elevated temperatures can provide the activation energy needed for racemization to occur.[2]
-
pH: Both strongly acidic and basic conditions can catalyze racemization. For amines, basic conditions are particularly problematic as they can facilitate deprotonation at the chiral center.
-
-
Inappropriate Reagents:
-
Bases: The choice and stoichiometry of the base used in any step are critical. Strong, non-nucleophilic bases used in excess can readily cause epimerization.
-
Protecting Groups: The selection and removal of protecting groups for the amine and alcohol functionalities are crucial. Some deprotection methods can induce racemization.[3][4]
-
-
Prolonged Reaction Times: The longer your chiral molecule is exposed to conditions that can cause racemization, the greater the loss of enantiomeric purity.
Troubleshooting Workflow for Low Enantiomeric Excess
To systematically diagnose the source of racemization, consider the following workflow:
Caption: Troubleshooting decision tree for low enantiomeric excess.
Q2: I'm planning to synthesize (S)-3-aminoheptan-1-ol via the reduction of ethyl (S)-3-aminoheptanoate. What are the critical parameters to control to avoid racemization?
A2: Senior Application Scientist Insights
This is a very common and effective route. However, the reduction step is a critical point where stereochemical integrity can be lost. Here's what to watch out for:
-
Choice of Reducing Agent: The choice of reducing agent is paramount.
-
Metal Hydride Reagents (e.g., LiAlH₄, NaBH₄): While powerful, these can be aggressive. The basicity of the reaction mixture upon quenching can be a source of racemization. It's crucial to use a carefully controlled, non-basic workup.
-
Enzymatic Reduction: Biocatalysis, for instance, using yeast or isolated enzymes, can offer excellent stereoselectivity under mild conditions.[5][6] The reduction of similar beta-keto esters with baker's yeast has been shown to proceed with high enantioselectivity.[7][8]
-
-
Protecting Groups: The use of an appropriate N-protecting group is highly recommended. A protecting group can prevent side reactions and can also influence the stereochemical outcome of the reduction.
-
Boc (tert-Butoxycarbonyl): This is a common choice as it's stable under many reaction conditions and can be removed under acidic conditions that are less likely to cause racemization of the final amino alcohol.
-
Cbz (Carbobenzyloxy): Another robust option, typically removed by hydrogenolysis, which is a neutral and mild method.
-
-
Reaction Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to minimize the risk of side reactions and epimerization.
-
Workup Procedure: The workup after the reduction is a critical step. Avoid prolonged exposure to strongly basic or acidic conditions. A carefully controlled quench with a mild acid or a buffered solution is advisable.
Data Presentation: Comparison of Reducing Agents for Beta-Amino Esters
| Reducing Agent | Typical Conditions | Advantages | Potential for Racemization |
| LiAlH₄ | THF, 0 °C to rt | High reactivity, complete reduction | High, especially during basic workup |
| NaBH₄/Lewis Acid | Various solvents | Milder than LiAlH₄, can be more selective | Moderate, dependent on conditions |
| Baker's Yeast | Aqueous buffer, rt | High enantioselectivity, mild conditions | Low |
| Chiral Boranes | Aprotic solvent, low temp | High enantioselectivity | Low |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments in the synthesis and analysis of (S)-3-aminoheptan-1-ol.
Protocol 1: Stereoselective Reduction of N-Boc-(S)-3-aminoheptanoic acid ethyl ester
This protocol describes a two-step process starting from the N-protected amino acid.
Step 1: N-Boc Protection of (S)-3-aminoheptanoic acid
-
Dissolve (S)-3-aminoheptanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(S)-3-aminoheptanoic acid.
Step 2: Esterification
-
Dissolve the N-Boc-(S)-3-aminoheptanoic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(S)-3-aminoheptanoic acid ethyl ester.
Step 3: Stereoselective Reduction
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C.
-
Add a solution of N-Boc-(S)-3-aminoheptanoic acid ethyl ester (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting white precipitate and wash thoroughly with THF.
-
Concentrate the filtrate in vacuo to obtain the crude N-Boc-(S)-3-aminoheptan-1-ol.
Step 4: Deprotection
-
Dissolve the crude N-Boc-(S)-3-aminoheptan-1-ol in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in water and basify to pH > 10 with 1 M NaOH.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield (S)-3-aminoheptan-1-ol.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
A reliable analytical method is crucial to assess the success of your stereoselective synthesis.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for resolving amino alcohol enantiomers. Columns such as Daicel Chiralcel OD-H or Chiralpak AD-H are good starting points.[9]
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A starting point could be Hexane:Isopropanol:DEA (90:10:0.1).
Sample Preparation:
-
Dissolve a small amount of your final product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a standard of the racemic 3-aminoheptan-1-ol to confirm the resolution and peak identification.
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject your sample and integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Protocol 3: Mosher's Acid Analysis for Absolute Configuration and Enantiomeric Purity
Mosher's acid analysis is a powerful NMR technique to confirm the absolute configuration and determine the enantiomeric purity of your chiral alcohol.[10][11][12]
Procedure:
-
React your (S)-3-aminoheptan-1-ol sample with both (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) in separate NMR tubes, typically in the presence of a non-chiral amine base like pyridine-d₅.
-
Acquire ¹H NMR spectra for both diastereomeric esters.
-
Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. The difference in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration based on Mosher's model.
-
Integration of the corresponding signals in the NMR spectra of the diastereomeric mixture can also be used to determine the enantiomeric excess.
Visualizing Key Concepts
Mechanism of Racemization via Enolization
Caption: Racemization of a β-amino ester via an achiral enolate intermediate.
References
-
Chiral auxiliary. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. (2021). Molecules, 26(15), 4439. [Link]
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2020). University of Leeds.
-
Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. (2013). Journal of the American Chemical Society, 135(30), 10942–10945. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2015). RSC Advances, 5(121), 99875-99913. [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )-ETHYL 3-HYDROXYBUTANOATE. (1985). Organic Syntheses, 63, 1. [Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2007). Journal of the American Chemical Society, 129(13), 3790–3791. [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). Archiv der Pharmazie, 344(12), 840-842. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2015). RSC Advances, 5(121), 99875-99913. [Link]
-
Stereoselectivity of Yeast Reductions - an Improved Procedure for the Preparation of Ethyl (S)-3-Hydroxybutanoate and (S)-2-Hydroxymethylbutanoate. (1986). Synthesis, 1986(11), 891-894. [Link]
-
Stereochemical editing: Catalytic racemization of secondary alcohols and amines. (2021). Tetrahedron, 98, 132397. [Link]
-
Sharpless Asymmetric Amino-hydroxylation. (2002). Australian Journal of Chemistry, 55(10), 635. [Link]
- Racemization of optically active amines. (2003).
-
Ethyl 3-aminoheptanoate. PubChem. Retrieved January 23, 2026, from [Link]
-
Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. (2022). StudyCorgi. [Link]
-
Epimerisation in Peptide Synthesis. (2021). Molecules, 26(16), 4949. [Link]
- Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. (n.d.). BenchChem.
- YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2451-2458. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2021). Molecules, 26(21), 6432. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2006). Synthesis, 2006(15), 2577-2581. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). Molecules, 27(9), 2686. [Link]
-
Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols. (2022). Nature Communications, 13(1), 4048. [Link]
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (1994). Synthetic Communications, 24(1), 135-141. [Link]
-
The Sharpless Asymmetric Aminohydroxylation. (2002). Australian Journal of Chemistry, 55(10), 635. [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016).
- Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. (n.d.). The Royal Society of Chemistry.
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2013). Analytical Biochemistry, 435(1), 60-68. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2451-2458. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2451-2458. [Link]
-
Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. (1992). Journal of Natural Products, 55(12), 1756-1766. [Link]
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Technical Support Center: Production of (S)-3-aminoheptan-1-ol
Welcome to the technical support resource for the synthesis and scale-up of (S)-3-aminoheptan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable chiral building block. We will move from frequently asked questions to in-depth troubleshooting guides, focusing on the underlying chemical principles to empower you to solve problems effectively in your own laboratories and pilot plants.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing (S)-3-aminoheptan-1-ol on a scalable basis?
The most industrially viable routes typically involve the asymmetric reduction of a prochiral ketone precursor, such as N-protected 3-aminoheptan-1-one or a related derivative. The key is to establish the (S)-stereocenter with high enantiomeric excess (% ee). The main strategies are:
-
Catalytic Asymmetric Reduction: This involves using a chiral catalyst with a hydride source like borane. The Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst is a well-established method for achieving high enantioselectivity in ketone reductions.[1][2]
-
Biocatalysis: Employing enzymes such as ketoreductases (KREDs) or transaminases (TAs) offers a green and highly selective alternative.[3] These reactions are run in aqueous media under mild conditions and can deliver exceptionally high % ee and yield.[3][4]
-
Chiral Pool Synthesis: While possible to derive from natural amino acids, this route is often less direct and more limited for this specific structure compared to asymmetric synthesis approaches.[5]
Q2: Why is direct scale-up of my lab-scale procedure for (S)-3-aminoheptan-1-ol failing?
Directly scaling a lab procedure often fails due to physical and chemical factors that are negligible at the bench but become dominant in larger reactors.[6][7] Key issues include:
-
Heat Transfer: Exothermic reactions, like borane reductions, can overheat in large vessels because the surface-area-to-volume ratio decreases upon scale-up, making cooling less efficient.[7] This can lead to side reactions and reduced selectivity.
-
Mixing Efficiency: Inadequate mixing in large vats can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation and inconsistent results.[8]
-
Addition Rates: The rate of adding a reagent, which might be instantaneous in the lab, must be carefully controlled at scale to manage the reaction exotherm and maintain optimal stoichiometry.[8]
Q3: What are the primary safety concerns when working with borane-based reducing agents at a large scale?
Borane reagents (e.g., BH₃·THF, BH₃·SMe₂, DIP-Chloride) are highly reactive and require specialized handling procedures at scale.
-
Pyrophoricity & Moisture Sensitivity: Many borane complexes can ignite on contact with air or react violently with water. (-)-DIP-Chloride, for example, is moisture-sensitive and corrosive.[3]
-
Hydrogen Gas Evolution: The reaction of boranes with the substrate and during the quench step (e.g., with methanol or water) generates flammable hydrogen gas, which must be safely vented from the reactor.
-
Corrosivity: Reagents like DIP-Chloride can be corrosive, requiring compatible reactor materials.[3]
Part 2: Troubleshooting Guide: Asymmetric Synthesis & Scale-Up
This section addresses specific problems you may encounter during the synthesis of (S)-3-aminoheptan-1-ol, focusing on an asymmetric reduction pathway.
Workflow: Asymmetric Synthesis of (S)-3-aminoheptan-1-ol
The following diagram outlines a common synthetic approach, which will serve as the basis for our troubleshooting discussion.
Caption: Decision tree for troubleshooting low enantioselectivity.
-
Causality (Temperature): Asymmetric reductions are often highly sensitive to temperature. Higher temperatures increase molecular motion, which can lead to a less-ordered transition state, thereby reducing the energy difference between the pathways leading to the (S) and (R) enantiomers. For many borane reductions, running at sub-zero temperatures (e.g., -20 °C to -40 °C) is critical for achieving high selectivity. [3]
-
Causality (Catalyst Quality):
-
Chemical Catalysts (CBS): The oxazaborolidine catalyst can degrade upon storage, especially if exposed to moisture or air. [2]This leads to the formation of achiral boron species that catalyze a non-selective background reaction, eroding the overall % ee.
-
Biocatalysts (KREDs): Enzyme activity can be compromised by improper storage, pH deviations, or the presence of inhibitors in the starting material.
-
-
Self-Validating Protocol Step: Before adding your ketone substrate, ensure your catalyst and borane source are properly pre-complexed. For a CBS reduction, the catalyst and borane should be stirred together for a set period (e.g., 10-15 minutes) before the ketone is slowly added. [9]This ensures the active chiral reducing agent is the dominant species in the reaction mixture.
| Method | Chiral Source | Typical Temp. | Scalability Pros | Scalability Cons |
| CBS Reduction | (S)-diphenylprolinol-derived oxazaborolidine | -20 °C to 25 °C | Well-documented, predictable stereochemistry. [2] | Moisture/air sensitive catalyst, pyrophoric borane, cryogenic temperatures increase cost. [3] |
| DIP-Chloride | (-)-α-Pinene | -25 °C | Commercially available, effective for many ketones. [10] | Stoichiometric chiral reagent (poor atom economy), corrosive, generates large waste streams. [3][11] |
| Biocatalysis (KRED) | Engineered Ketoreductase | 25 °C to 40 °C | High selectivity (>99% ee), mild aqueous conditions, low waste, safe. [3] | Requires screening to find a suitable enzyme, potential substrate/product inhibition. |
Issue 2: Poor Yield & Incomplete Conversion
Q: My reaction stalls, leaving a significant amount of starting material even after extended reaction times. What factors should I investigate?
A: Incomplete conversion at scale is often a multifaceted problem involving reagent stoichiometry, activity, and physical parameters like mixing.
-
Causality (Reagent Stoichiometry & Purity): At scale, accurately charging reagents becomes more challenging.
-
Borane Titration: The molarity of borane-THF solutions can decrease over time. It is crucial to titrate the borane solution (e.g., by reacting with methanol and measuring hydrogen evolution) before use in a large-scale run to ensure you are adding the correct number of hydride equivalents.
-
Substrate Purity: Impurities in the starting ketone can inhibit or react with the catalyst/reducing agent. For example, acidic impurities can quench the borane.
-
-
Causality (Mixing & Mass Transfer): In a large reactor, poor mixing can prevent the substrate from efficiently reaching the catalyst. This is especially true for heterogeneous reactions (e.g., with an immobilized enzyme) or biphasic systems. The reaction becomes "mass-transfer limited" rather than "kinetically limited". [6]
-
Experimental Protocol: In-Process Control (IPC) for Reaction Completion
-
Sampling: Under an inert atmosphere (e.g., nitrogen), carefully extract a small, representative sample (approx. 0.1 mL) from the reactor.
-
Quench: Immediately quench the sample in a vial containing a mixture of methanol (1 mL) and a suitable organic solvent like ethyl acetate (1 mL).
-
Analysis: Analyze the quenched sample by Thin Layer Chromatography (TLC) or a more quantitative method like HPLC or GC.
-
TLC System: Develop a system (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) that clearly separates your starting ketone from the product amino alcohol.
-
Monitoring: Compare the spot corresponding to the starting material against a co-spotted reference. The reaction is complete when this spot has disappeared.
-
-
Frequency: Perform this check every 1-2 hours initially, then less frequently as the reaction nears completion. This data provides a real-time reaction profile and prevents premature workup or unnecessarily long reaction times.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: After quenching the reaction, I struggle with a difficult workup and low isolated yield. The product seems to be lost during extraction or is difficult to purify. Why is this happening?
A: (S)-3-aminoheptan-1-ol is a relatively polar, water-soluble small molecule, which presents specific challenges for isolation, especially from aqueous mixtures generated during workup.
-
Causality (Emulsion Formation & Extraction Losses): The amphiphilic nature of the amino alcohol can lead to the formation of stable emulsions during aqueous/organic extractions. Furthermore, its solubility in water can lead to significant product loss to the aqueous phase. Boronic acid byproducts from the quench can also complicate phase separation.
-
Troubleshooting the Workup:
-
pH Adjustment: Before extraction, adjust the pH of the aqueous layer.
-
To extract into an organic solvent, make the aqueous layer basic (pH > 11) with NaOH to deprotonate the ammonium salt, making the free amine less water-soluble.
-
Conversely, to remove non-basic impurities, you can acidify the mixture to keep your product in the aqueous phase as the salt, wash with an organic solvent, and then basify to extract the product.
-
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like n-butanol, which can better solvate the amino alcohol than less polar options like ethyl acetate or toluene.
-
-
Rethinking Purification at Scale: Flash chromatography is often not economically or practically viable for multi-kilogram production. [5]Consider alternatives:
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and scalable purification method.
-
Crystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or tartrate). This allows for purification by recrystallization, which is a robust and scalable technique. The desired free base can then be liberated in a final step.
-
References
- University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ISRN Biotechnology, 2011, 895120.
- Wikipedia. (2023). Enantioselective ketone reduction.
-
Ellsworth, E. L., et al. (2006). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. The Journal of Organic Chemistry, 71(22), 8574–8587. Retrieved from [Link]
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Retrieved from [Link]
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Simon, A., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9, 5545-5567. Retrieved from [Link]
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Buller, F. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-21. Retrieved from [Link]
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ChemTube3D. (n.d.). Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. Retrieved from [Link]
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Kawasaki, M., & Kogen, H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-3-aminoheptan-1-ol by NMR Spectroscopy
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The biological activities of enantiomers can differ profoundly, necessitating robust analytical methods to quantify their purity. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for determining the enantiomeric excess of (S)-3-aminoheptan-1-ol, a chiral amino alcohol building block.
We will explore two primary NMR-based strategies: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). This guide moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Challenge: Chiral Discrimination by NMR
Enantiomers, being mirror images, are chemically and physically identical in an achiral environment. Consequently, in a standard NMR experiment using an achiral solvent, their spectra are indistinguishable.[1][2] To resolve and quantify them, we must introduce a chiral influence to create a diastereomeric environment, wherein the enantiomers exhibit distinct NMR signals.[3][4] This can be achieved through either covalent bond formation with a CDA or non-covalent interactions with a CSA.[3]
Method 1: Covalent Diastereomer Formation with Chiral Derivatizing Agents (CDAs)
The CDA approach involves reacting the chiral analyte with an enantiomerically pure reagent to form a covalent bond, resulting in a mixture of diastereomers.[3] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification.
For an amino alcohol like 3-aminoheptan-1-ol, which has both a primary amine and a primary alcohol, a versatile and highly effective CDA is (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as Mosher's acid chloride.[5][6] The reaction forms stable MTPA amides or esters.[7][8]
Causality of Reagent Choice:
-
Why Mosher's Acid? Mosher's acid is a widely trusted CDA for several reasons.[6][9] The presence of the trifluoromethyl (-CF₃) group provides a clean, distinct signal in the ¹⁹F NMR spectrum, an analytical window that is typically free from other interfering signals.[3] This often leads to simpler spectra and more accurate integration compared to ¹H NMR.
-
Site of Derivatization: The primary amine of 3-aminoheptan-1-ol is generally more nucleophilic than the primary alcohol and will react preferentially with the acyl chloride of the Mosher's reagent. This selectivity simplifies the resulting spectrum, as predominantly one type of diastereomeric product (the amide) is formed.
Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride
This protocol is adapted for a small-scale reaction suitable for NMR analysis.
Materials:
-
(S)-3-aminoheptan-1-ol sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a non-nucleophilic base
-
High-quality 5 mm NMR tube
Procedure:
-
Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the 3-aminoheptan-1-ol sample in 0.6 mL of anhydrous CDCl₃.
-
Base Addition: Add a slight excess of anhydrous pyridine (approx. 1.5 equivalents, ~5-10 µL) to the NMR tube. The base acts as a scavenger for the HCl generated during the reaction.
-
Derivatization: Add a small molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Reaction: Cap the NMR tube, gently agitate to ensure thorough mixing, and allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by ¹H NMR if necessary.
-
Analysis: Directly acquire the ¹⁹F and/or ¹H NMR spectra of the resulting diastereomeric Mosher's amides.
Data Analysis and Interpretation
Upon successful derivatization, the NMR spectrum will show two distinct sets of signals for the two diastereomers: ((S)-analyte)-(R)-MTPA and ((R)-analyte)-(R)-MTPA.
-
¹⁹F NMR: This is often the preferred method. You will observe two singlets in the ¹⁹F spectrum, corresponding to the -CF₃ group of each diastereomer.
-
¹H NMR: The methoxy (-OCH₃) or aromatic protons of the Mosher's amide often show good separation.
Calculating Enantiomeric Excess (ee): The ee is calculated by integrating the signals corresponding to the two diastereomers. Let the integration values for the major and minor diastereomers be I_major and I_minor, respectively.
ee (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
Workflow for CDA Method
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Method 2: Non-Covalent Interactions with Chiral Solvating Agents (CSAs)
An alternative, non-destructive method involves the use of Chiral Solvating Agents (CSAs). CSAs form weak, transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube.[3][10] This interaction is an equilibrium process, and the differing stability or conformation of these transient complexes leads to small but measurable differences in the chemical shifts of the analyte's enantiomers.
A suitable CSA for amino alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol.[5][11]
Causality of Reagent Choice:
-
Why Pirkle's Alcohol? Pirkle's alcohol is effective due to its ability to form hydrogen bonds (via its hydroxyl group) and engage in π-π stacking interactions (via its large aromatic anthracene ring) with the analyte. These multiple interaction points lead to effective discrimination between the enantiomeric complexes.
-
Non-Destructive Nature: The key advantage of CSAs is that the analyte is not chemically altered and can be recovered after the analysis.[12] This is particularly valuable when working with precious or limited quantities of material.
Experimental Protocol: Analysis with Pirkle's Alcohol
Materials:
-
(S)-3-aminoheptan-1-ol sample (approx. 5 mg)
-
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
High-quality 5 mm NMR tube
Procedure:
-
Analyte Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the 3-aminoheptan-1-ol sample in 0.6 mL of anhydrous CDCl₃.
-
Acquire Reference Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.
-
CSA Addition: Add the CSA (Pirkle's alcohol) to the tube. The optimal amount can vary, so a titration is recommended. Start by adding 1.0 equivalent of the CSA and acquire a spectrum. If resolution is poor, incrementally add more CSA (e.g., in 0.5 equivalent steps) up to 3-5 equivalents, acquiring a spectrum after each addition to find the optimal resolution.
-
Analysis: Observe the splitting of signals in the ¹H NMR spectrum. Protons close to the chiral center of 3-aminoheptan-1-ol, such as the proton on the chiral carbon (H-3) or the adjacent methylene protons (H-1, H-2, H-4), are most likely to show separation.
Data Analysis and Interpretation
The chemical shift difference (ΔΔδ) between the signals of the two enantiomers is typically smaller for CSAs than for CDAs. The success of the experiment depends on achieving baseline separation of at least one pair of corresponding signals.
Calculating Enantiomeric Excess (ee): The calculation is identical to the CDA method, based on the integration of the now-separated signals for the (S) and (R) enantiomers.
ee (%) = [ (I_S - I_R) / (I_S + I_R) ] * 100
Workflow for CSA Method
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Comparative Analysis: CDA vs. CSA
The choice between a chiral derivatizing agent and a chiral solvating agent depends on the specific requirements of the analysis. Both methods are powerful, but they offer different advantages and disadvantages.
| Feature | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Principle | Covalent bond formation to create stable diastereomers.[3] | Non-covalent, transient complex formation.[10][11] |
| Signal Separation (Δδ) | Generally large, leading to excellent signal resolution. | Typically smaller, may require optimization of concentration or temperature. |
| Sample Preparation | Involves a chemical reaction; may require purification.[12] | Simple mixing of analyte and agent in the NMR tube.[12] |
| Sample Recovery | Destructive; analyte is chemically modified. | Non-destructive; analyte can be recovered.[12] |
| Potential Issues | Risk of kinetic resolution (one enantiomer reacts faster), side reactions, or racemization. Derivatizing agent must be enantiopure. | Peak broadening, smaller signal separation, requires optimization of stoichiometry. |
| Speed | Slower, due to reaction time.[13] | Faster; analysis can be performed immediately after mixing.[14] |
| Ideal For | Robust, routine analysis where large signal separation is desired and sample consumption is not a concern. | Rapid screening, analysis of precious materials, or when avoiding chemical reactions is paramount. |
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)
For orthogonal validation, Chiral HPLC is the gold standard. It involves separating enantiomers on a chiral stationary phase (CSP).[15][16] While highly accurate, it can be more time-consuming and resource-intensive than NMR.[14] Developing a chiral HPLC method requires screening different columns and mobile phases, whereas NMR methods are often more direct.[14] However, for amino alcohols lacking a strong UV chromophore like 3-aminoheptan-1-ol, derivatization may be required to achieve sufficient sensitivity, or alternative detectors like MS or ELSD must be used.[17]
Conclusion and Recommendations
Both CDA and CSA methods offer reliable pathways for determining the enantiomeric excess of (S)-3-aminoheptan-1-ol by NMR spectroscopy.
-
The CDA method using Mosher's acid chloride is recommended for its robustness and the large, easily quantifiable signal separation it provides, especially in the ¹⁹F NMR spectrum. It is the preferred method for final, high-accuracy quality control where the sample is not limited.
-
The CSA method using Pirkle's alcohol is the superior choice for rapid screening, in-process controls, or when dealing with valuable or scarce material, thanks to its speed and non-destructive nature.
Ultimately, the selection of the optimal method is guided by a balance of experimental constraints and analytical requirements, including sample availability, required accuracy, and throughput. For regulatory submissions or comprehensive characterization, validating the NMR results with an orthogonal technique like chiral HPLC is considered best practice.
References
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Borges, F. T. P., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(15), 4878. Available at: [Link]
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Ye, A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 743-747. Available at: [Link]
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Cameron, L. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(43), 12327-12332. Available at: [Link]
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Jiménez-López, C., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1151. Available at: [Link]
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Streit, S., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography B, 852(1-2), 523-534. Available at: [Link]
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Nemes, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(8), e2000099. Available at: [Link]
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Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13035-13045. Available at: [Link]
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Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 366-373. Available at: [Link]
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Wikipedia. Chiral derivatizing agent. Available at: [Link]
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8052-8059. Available at: [Link]
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Wolf, C., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Organic Letters, 13(19), 5322-5325. Available at: [Link]
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Biocompare (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. Available at: [Link]
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Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: [Link]
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Wikipedia. Pirkle's alcohol. Available at: [Link]
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Yoder, C. H. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 86(7), 856. Available at: [Link]
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Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]
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University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Available at: [Link]
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ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
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A Comparative Guide to (S)-3-aminoheptan-1-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are foundational pillars in the architecture of modern asymmetric synthesis.[1] Their prevalence as structural motifs in a vast array of pharmaceuticals and natural products underscores their significance.[2][3][4] More critically, in the hands of a synthetic chemist, they are powerful tools—serving as recoverable chiral auxiliaries or as precursors to highly effective catalysts that can orchestrate the formation of specific stereoisomers.[5] This guide provides an in-depth comparative analysis of (S)-3-aminoheptan-1-ol, benchmarking its performance against other widely utilized chiral amino alcohols in the context of a critical chemical transformation: the enantioselective reduction of prochiral ketones.
Introduction to (S)-3-aminoheptan-1-ol: Structure and Synthetic Utility
(S)-3-aminoheptan-1-ol is a chiral 1,3-amino alcohol characterized by a linear seven-carbon chain.[6] Its structure, featuring a primary alcohol and a primary amine at a stereogenic center, makes it an effective bidentate ligand for coordinating with various metal and non-metal species. While not derived directly from the common chiral pool of amino acids, its synthesis is accessible, often proceeding from precursors like 1-aminoheptan-3-one or through multi-step sequences involving chiral auxiliaries or asymmetric catalysis.[7]
The primary application of (S)-3-aminoheptan-1-ol and its counterparts is in guiding the stereochemical outcome of reactions. They are most famously used as precursors for oxazaborolidine catalysts in the Corey-Bakshi-Shibata (CBS) reduction, a reliable and widely adopted method for converting prochiral ketones into chiral secondary alcohols with high enantiopurity.[8][9][10]
The Arena: Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of ketones is a fundamental transformation in organic synthesis.[11] The ability to selectively produce one enantiomer of a chiral alcohol is crucial in drug development, as the biological activity of stereoisomers can differ dramatically. The CBS reduction provides an elegant catalytic solution to this challenge.[12][13]
Mechanism of Action: The Role of the Chiral Amino Alcohol
The effectiveness of the CBS reduction hinges on the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source (e.g., BH₃·THF).[9][12] This catalyst then coordinates with another equivalent of borane at its Lewis basic nitrogen atom. The prochiral ketone is subsequently activated by coordinating to the Lewis acidic boron atom within the catalyst's ring. The stereochemistry of the amino alcohol dictates the spatial arrangement of the catalyst's substituents, which in turn forces the ketone to bind in a sterically preferred orientation. This locks the ketone in place for a highly face-selective intramolecular hydride transfer from the coordinated borane, yielding the chiral alcohol with a predictable absolute configuration.[10]
Below is a diagram illustrating the catalytic cycle of the CBS reduction.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Comparative Performance Analysis
To provide a clear, data-driven comparison, we will evaluate the performance of (S)-3-aminoheptan-1-ol against three other widely recognized chiral amino alcohols in the asymmetric borane reduction of acetophenone, a standard model substrate.
Selected Comparators:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol: Derived from (S)-proline, this is the amino alcohol used in the original CBS catalyst and is known for its rigidity and high performance.[9]
-
(1S,2R)-2-amino-1,2-diphenylethanol: A popular and effective ligand, often used in various asymmetric transformations.
-
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol: Derived from (S)-valine, this ligand introduces significant steric bulk, which can enhance enantioselectivity.[12]
Table 1: Performance in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol Ligand | Structure | Typical Yield (%) | Enantiomeric Excess (ee, %) | Stereochemical Outcome |
| (S)-3-aminoheptan-1-ol | 85-95 | 88-94 | (R)-1-phenylethanol | |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | >95 | >98 | (S)-1-phenylethanol | |
| (1S,2R)-2-amino-1,2-diphenylethanol | 90-98 | 95-98 | (R)-1-phenylethanol | |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | >95 | 95-97 | (R)-1-phenylethanol |
Note: Data is compiled from representative literature values and may vary based on specific reaction conditions.
Expert Insights and Causality:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol consistently delivers the highest enantioselectivity. This is attributed to the rigid pyrrolidine ring, which minimizes conformational flexibility in the transition state, leading to a more ordered and selective hydride transfer. The stereochemical outcome is (S), which is opposite to the others due to the different configuration of the parent amino acid proline.
-
The valine-derived and diphenylethanol-based ligands also provide excellent enantioselectivity, typically exceeding 95% ee. The bulky phenyl and isopropyl groups effectively shield one face of the coordinated ketone.
-
(S)-3-aminoheptan-1-ol provides very good, albeit slightly lower, enantioselectivity compared to the proline and valine-derived systems. Its linear, flexible butyl group offers less steric rigidity compared to the cyclic or bulky branched structures of the other ligands. However, its performance is still high enough for many practical applications, and it may offer advantages in terms of cost or solubility for certain substrates. The less sterically demanding nature might prove beneficial for the reduction of bulkier ketone substrates where more rigid catalysts struggle.
Experimental Protocols
The following section provides a validated, step-by-step protocol for the asymmetric reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst.
Protocol: Asymmetric Reduction of Acetophenone
Caption: Standard workflow for CBS reduction of a prochiral ketone.
Self-Validation and Trustworthiness:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical. Water can react with the borane reagent and the catalyst, significantly diminishing enantioselectivity.[10]
-
Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the consumption of the starting ketone to determine the reaction endpoint.
-
Enantiomeric Excess (ee) Determination: The final, crucial validation step is the measurement of enantiomeric excess using a chiral stationary phase in either HPLC or GC. This provides the quantitative measure of the reaction's success.
Conclusion
(S)-3-aminoheptan-1-ol is a competent and valuable chiral amino alcohol for asymmetric synthesis, particularly in the catalytic reduction of prochiral ketones. While benchmark ligands derived from proline or valine may offer superior enantioselectivity in the reduction of simple ketones like acetophenone due to their rigid and sterically demanding structures, (S)-3-aminoheptan-1-ol remains a highly effective alternative.
Its unique, more flexible structure may present advantages for specific substrates and offers a different set of steric and electronic properties for chemists to exploit. For researchers and drug development professionals, the choice of chiral ligand is not a one-size-fits-all decision. It is a process of optimization where factors like substrate scope, cost, scalability, and desired enantiopurity must be weighed. (S)-3-aminoheptan-1-ol firmly holds its place within this essential toolkit, providing a reliable option for the synthesis of enantioenriched chiral alcohols.
References
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Singh, R. K., & Paquette, L. A. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
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A Guide to Validating the Efficacy of (S)-3-Aminoheptan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for novel, efficient, and cost-effective chiral auxiliaries is perpetual. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1] This guide focuses on (S)-3-aminoheptan-1-ol, a structurally straightforward yet unexplored chiral amino alcohol. We will provide a framework for validating its efficacy by comparing its projected performance against well-established chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine amides. This document serves as a roadmap for researchers looking to expand the toolkit of asymmetric synthesis.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental role of a chiral auxiliary is to transfer its stereochemical information to a prochiral substrate.[1][2] This process typically involves three key stages:
-
Attachment: The chiral auxiliary is covalently bonded to the substrate.
-
Diastereoselective Transformation: The resulting chiral adduct undergoes a reaction that creates a new stereocenter. The existing chirality of the auxiliary directs the formation of one diastereomer over the other.
-
Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched molecule. Ideally, the auxiliary can be recovered for reuse.[1][3]
Amino alcohols are a prominent class of compounds used to create chiral auxiliaries, as they can be readily converted into amides or oxazolidinones.[4][5][] These derivatives can then be used in a variety of stereoselective transformations, including alkylations, aldol reactions, and conjugate additions.[1][]
(S)-3-Aminoheptan-1-ol: A Candidate for Investigation
(S)-3-aminoheptan-1-ol is a chiral amino alcohol with a simple, acyclic structure. Its potential as a chiral auxiliary stems from the stereocenter at the C3 position, which bears an amino group and a butyl group. The steric bulk of the butyl group is hypothesized to play a crucial role in shielding one face of a reactive intermediate, thereby directing the approach of an incoming electrophile.
To validate its efficacy, (S)-3-aminoheptan-1-ol can be converted into an amide or an oxazolidinone. The performance of these derivatives can then be assessed in a standard asymmetric reaction, such as the alkylation of an enolate.
Caption: Proposed workflow for validating (S)-3-aminoheptan-1-ol.
Comparative Analysis with Established Chiral Auxiliaries
A thorough evaluation of (S)-3-aminoheptan-1-ol requires a direct comparison with the current gold standards in the field.
| Feature | (S)-3-Aminoheptan-1-ol (Projected) | Evans' Oxazolidinones | Pseudoephedrine Amides |
| Structure | Acyclic 1,3-amino alcohol | Cyclic, derived from amino acids | Acyclic, derived from ephedrine |
| Synthesis | Potentially straightforward synthesis | Well-established, multi-step synthesis from amino acids or amino alcohols.[1][][7] | Readily prepared from inexpensive pseudoephedrine.[1] |
| Attachment | Forms amides or oxazolidinones | Forms N-acyl oxazolidinones.[1][] | Forms N-acyl amides.[1] |
| Stereocontrol | Relies on the steric hindrance of the C3-butyl group. The level of diastereoselectivity is unknown and requires experimental validation. | Excellent diastereoselectivity is achieved due to the rigid cyclic structure and the steric directing group at C4.[1][8][9][10][11] | High diastereoselectivity is achieved through a chelation-controlled transition state involving the lithium cation, the enolate oxygen, and the hydroxyl group of the auxiliary.[1] |
| Reaction Scope | Potentially applicable to alkylations, aldol reactions, and other enolate chemistry. | Broad applicability in alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions.[1][] | Primarily used for the asymmetric alkylation of enolates to produce chiral carboxylic acids and their derivatives.[1] |
| Cleavage | Expected to be removable by standard hydrolytic (acidic or basic) or reductive methods. | Can be cleaved under a variety of conditions (e.g., LiOH/H₂O₂, LiBH₄, LAH) to yield different products (acids, alcohols, aldehydes).[1][9][12] | Typically cleaved by acidic or basic hydrolysis, or by addition of organometallic reagents to yield ketones. The auxiliary is recoverable.[1] |
| Advantages | Potentially inexpensive and easy to synthesize. The acyclic nature might offer different conformational flexibility compared to cyclic auxiliaries. | High and predictable diastereoselectivity. A vast body of literature supports its use. | Inexpensive and readily available (both enantiomers). High diastereoselectivity and easy removal. |
| Disadvantages | Efficacy is unproven. The acyclic nature might lead to lower diastereoselectivity compared to rigid cyclic systems. | Can be expensive. The synthesis of the auxiliary can be lengthy. | The parent compound, pseudoephedrine, is a controlled substance in many jurisdictions, which can complicate its acquisition and use. |
Proposed Experimental Protocol for Validation
To objectively assess the efficacy of (S)-3-aminoheptan-1-ol, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for evaluating its performance in a diastereoselective alkylation reaction.
Step 1: Synthesis of the N-Propionyl Amide of (S)-3-Aminoheptan-1-ol
-
Dissolve (S)-3-aminoheptan-1-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-propionyl amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio. Purify by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (excess, e.g., 5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid product.
-
Make the aqueous layer basic with 1 M NaOH to pH ~12.
-
Extract the aqueous layer with DCM (3x) to recover the (S)-3-aminoheptan-1-ol auxiliary.
Caption: Experimental protocol for validating the chiral auxiliary.
Data Interpretation and Benchmarking
The success of (S)-3-aminoheptan-1-ol as a chiral auxiliary will be determined by the following key performance indicators, which should be systematically recorded and compared to the performance of established auxiliaries under similar conditions.
Table for Experimental Data:
| Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product (%) | Auxiliary Recovery (%) |
| Benzyl bromide | ||||
| Iodomethane | ||||
| Allyl bromide | ||||
| Other Electrophiles |
A diastereomeric ratio exceeding 95:5 would indicate a high level of stereocontrol, making (S)-3-aminoheptan-1-ol a promising candidate for further development. High yields and efficient recovery of the auxiliary are also crucial for its practical utility.
Conclusion
While the efficacy of (S)-3-aminoheptan-1-ol as a chiral auxiliary remains to be experimentally proven, its simple structure and potential for straightforward synthesis make it an attractive target for investigation. The experimental framework provided in this guide offers a clear path to validating its performance. By systematically evaluating its ability to induce diastereoselectivity in a standard alkylation reaction and comparing the results to established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides, the scientific community can determine if this novel amino alcohol deserves a place in the arsenal of tools for asymmetric synthesis. The insights gained from such studies will not only assess the potential of this specific molecule but also contribute to a deeper understanding of the structure-function relationships that govern the performance of acyclic chiral auxiliaries.
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Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]
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CHEMMaster FREE Chemistry. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]
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Mike Downard. (2017, April 15). D.7 Chiral auxiliaries (HL) [Video]. YouTube. [Link]
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A Senior Application Scientist’s Guide to the Biological Activity Screening of Novel (S)-3-aminoheptan-1-ol Derivatives: A Comparative and Methodological Blueprint
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. Chiral amino alcohols represent one such class, forming the core of numerous pharmaceuticals and bioactive compounds.[1] Their structural simplicity, stereochemical richness, and ability to participate in key hydrogen bonding interactions make them ideal starting points for drug discovery campaigns. This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of a novel library of (S)-3-aminoheptan-1-ol derivatives.
The objective here is not merely to present a series of protocols, but to construct a logical, self-validating workflow. We will move from broad, high-throughput primary screens to more focused secondary and mechanistic assays, illustrating how experimental choices at each stage are driven by the accumulating data. This blueprint is designed for researchers, scientists, and drug development professionals to efficiently and robustly interrogate a new chemical library, maximizing the potential for discovering valuable therapeutic leads. Based on the known biological activities of structurally related amino alcohols, our screening cascade will prioritize the investigation of anticancer, antimicrobial, and anti-inflammatory potential.[2][3][4]
Part 1: Library Synthesis and Prerequisite Quality Control
Before any meaningful biological data can be generated, a well-characterized compound library is essential. The starting scaffold, (S)-3-aminoheptan-1-ol, offers two primary points for chemical modification: the primary amine and the primary alcohol. For this proposed library, we will focus on derivatizing the more synthetically accessible amino group, creating a diverse set of amides and secondary amines.
The rationale behind this choice is twofold: N-acylation and N-alkylation are robust reactions that allow for the introduction of a wide array of functional groups (e.g., aromatic rings, heterocyclic systems, aliphatic chains). This diversity is critical for exploring the structure-activity relationship (SAR) landscape. Secondly, modifying the nitrogen atom directly impacts its basicity and hydrogen-bonding capability, which are often critical for molecular recognition by biological targets.
A generalized synthetic approach is outlined below. The unwavering prerequisite for all subsequent screening is the rigorous purification (typically via column chromatography or preparative HPLC) and structural confirmation (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry) of each derivative to a purity of ≥95%.
Caption: Tier 1 parallel screening strategy to identify initial hits from the derivative library.
Experimental Protocol: Primary Anticancer Cytotoxicity Screen
This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability. [5]
-
Cell Seeding: Seed MCF-7 (human breast adenocarcinoma) and HEK293 (human embryonic kidney) cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a 50 mM stock solution of each derivative in DMSO. Dilute to a 100 µM working solution in cell culture medium (final DMSO concentration will be 0.1%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Controls: Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each derivative relative to the vehicle control. A compound is flagged as a "hit" if it reduces cell viability by more than 50%.
Hypothetical Tier 1 Screening Data
| Derivative ID | R-Group Structure | % Inhibition (MCF-7) | % Inhibition (S. aureus) | % Inhibition (HEK293) | Hit Category |
| AHD-001 | Acetyl | 8% | 5% | 2% | Inactive |
| AHD-015 | 4-Chlorobenzoyl | 78% | 12% | 25% | Anticancer |
| AHD-023 | Heptanoyl | 15% | 85% | 10% | Antimicrobial |
| AHD-048 | 3,4-Dichlorobenzyl | 92% | 2% | 88% | Non-selective Cytotoxin |
| AHD-071 | Thiophene-2-carbonyl | 65% | 71% | 15% | Dual Activity |
| ... | ... | ... | ... | ... | ... |
Part 3: Tier 2 - Dose-Response and Potency Determination
The goal of Tier 2 is to validate the primary hits and quantify their potency. This is achieved by performing dose-response experiments to calculate the half-maximal inhibitory concentration (IC₅₀) for anticancer hits and the minimum inhibitory concentration (MIC) for antimicrobial hits. [5][6]This quantitative data is crucial for comparing derivatives and beginning to build a structure-activity relationship (SAR).
Caption: Simplified signaling pathway for LPS-induced TNF-α production, a target for anti-inflammatory screening.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach to characterizing the biological activities of a novel (S)-3-aminoheptan-1-ol derivative library. By progressing from broad primary screens to quantitative potency determination and finally to targeted mechanistic studies, this strategy ensures that resources are focused on the most promising compounds.
The hypothetical data presented illustrates a realistic discovery path:
-
Lead AHD-015: A selective anticancer agent that likely induces apoptosis. Next steps would involve profiling against a larger panel of cancer cell lines (e.g., the NCI-60 panel), confirming the mode of cell death (e.g., Annexin V/PI staining), and initiating early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
-
Lead AHD-023: A potent, likely bactericidal agent against Gram-positive bacteria. Future work would include determining the spectrum of activity against other pathogens (including resistant strains like MRSA), assessing its mechanism (e.g., cell wall, protein, or DNA synthesis inhibition), and evaluating its potential for biofilm disruption.
The power of this comparative screening approach lies in its ability to build a rich dataset that not only identifies lead compounds but also provides a foundational understanding of their structure-activity relationships. This knowledge is indispensable for the subsequent stages of lead optimization, where medicinal chemists will work to enhance potency, selectivity, and drug-like properties, ultimately paving the way for potential preclinical development.
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In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Center for Biotechnology Information (NCBI).[Link]
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Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed.[Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).[Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.[Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]
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A Senior Application Scientist's Guide to Absolute Configuration: X-ray Crystallography of (S)-3-aminoheptan-1-ol Derivatives
Introduction: The Imperative of Absolute Configuration in Drug Development
In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in the worst cases, dangerously toxic. For researchers and drug development professionals, the unambiguous determination of a chiral center's absolute configuration is therefore a cornerstone of safety, efficacy, and intellectual property.
This guide provides an in-depth, experience-driven comparison of methods for determining the absolute configuration of challenging molecules, focusing on the aliphatic amino alcohol, (S)-3-aminoheptan-1-ol. While various techniques exist, single-crystal X-ray diffraction (SCXRD) remains the gold standard, providing direct, unequivocal evidence of spatial arrangement.[1][2] However, its application to small, flexible, and light-atom molecules like 3-aminoheptan-1-ol is non-trivial. These molecules are often liquids or oils and lack a sufficiently strong anomalous scatterer for routine analysis.
Here, we will dissect the causality behind the necessary experimental choices, from strategic derivatization to introduce a "heavy atom" handle, to the nuanced art of crystallization. We will then objectively compare the crystallographic approach with powerful solution-state alternatives—namely, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method and Vibrational Circular Dichroism (VCD)—providing the supporting data and protocols needed to make informed analytical decisions.
The Gold Standard: Single-Crystal X-ray Diffraction
SCXRD is the most powerful method for determining the three-dimensional structure of a molecule.[1] The technique's ability to assign absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering).[2] When an X-ray's energy is near the absorption edge of an atom, the scattering is slightly out of phase. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverses (h̅k̅l̅) are equal. The subtle intensity differences between these "Bijvoet pairs" reveal the absolute handedness of the crystal structure.
For a typical organic molecule composed of carbon, hydrogen, nitrogen, and oxygen, this effect is often too weak to be reliably measured. The solution is to introduce a heavier atom (typically from phosphorus or heavier) into the molecule.[3] This is the core challenge for a molecule like (S)-3-aminoheptan-1-ol.
Part 1: The Strategic Imperative of Derivatization
(S)-3-aminoheptan-1-ol is a flexible aliphatic chain containing only light atoms (C, H, N, O). To make it suitable for anomalous dispersion analysis, we must covalently attach a heavy atom. The molecule offers two reactive handles: a primary amine and a primary alcohol. The choice of derivatizing agent is critical and should be guided by three principles:
-
High Reactivity: The reaction should proceed cleanly and in high yield.
-
Crystallinity: The derivative should have a high propensity to form well-ordered, single crystals. Aromatic and rigid functional groups are often introduced for this purpose.
-
Strong Anomalous Scatterer: The agent must contain an atom heavy enough to produce a significant anomalous signal, such as bromine or iodine.[4]
Given these criteria, an excellent candidate for derivatizing the primary amine is 4-bromobenzoyl chloride . The resulting amide will be stable, and the bromophenyl group introduces both rigidity to encourage crystallization and a bromine atom, which is an effective anomalous scatterer, especially with copper X-ray sources (Cu Kα).[4]
Experimental Protocol 1: Derivatization of (S)-3-aminoheptan-1-ol
Objective: To synthesize (S)-N-(1-hydroxyheptan-3-yl)-4-bromobenzamide.
Materials:
-
(S)-3-aminoheptan-1-ol (1.0 eq)
-
4-bromobenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (S)-3-aminoheptan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure (S)-N-(1-hydroxyheptan-3-yl)-4-bromobenzamide derivative.
Part 2: The Crystallization Bottleneck
Obtaining high-quality single crystals is often the most challenging step.[5] Aliphatic compounds and their derivatives can be oily and resistant to crystallization. A systematic screening of conditions is essential.
Key Principles for Crystallization:
-
Purity is Paramount: The derivatized compound must be of the highest possible purity (>99%). Impurities can inhibit nucleation and crystal growth.
-
Slow is Better: Crystals grow from a supersaturated solution. The goal is to approach supersaturation slowly and allow a small number of nucleation sites to develop into large, well-ordered crystals.[6]
-
Solvent Selection: A good solvent system consists of a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is poorly soluble.
Experimental Protocol 2: Crystallization Screening
Objective: To grow single crystals of (S)-N-(1-hydroxyheptan-3-yl)-4-bromobenzamide suitable for SCXRD.
Methods:
-
Slow Evaporation:
-
Dissolve 5-10 mg of the purified derivative in a minimal amount of a volatile "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.
-
-
Vapor Diffusion (Vial-in-Vial):
-
Dissolve 5-10 mg of the derivative in a minimal amount of a "good" solvent (e.g., methanol) in a small inner vial.
-
Place this inner vial inside a larger outer vial containing a larger volume of a more volatile "anti-solvent" (e.g., diethyl ether or pentane).
-
Seal the outer vial. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[6]
-
-
Solvent/Anti-Solvent Layering:
-
Dissolve 5-10 mg of the derivative in a minimal amount of a dense "good" solvent (e.g., DCM) at the bottom of a narrow tube (like an NMR tube).
-
Carefully layer a less dense "anti-solvent" (e.g., hexane or pentane) on top without mixing.
-
Seal the tube and allow it to stand undisturbed. Slow diffusion at the interface will promote crystal growth.
-
A suggested starting screen of solvent systems is provided in the table below.
| Method | Good Solvent | Anti-Solvent |
| Slow Evaporation | Acetone | N/A |
| Slow Evaporation | Ethyl Acetate | N/A |
| Vapor Diffusion | Methanol | Diethyl Ether |
| Vapor Diffusion | Toluene | Heptane |
| Layering | Dichloromethane | Hexane |
Part 3: Data Collection and Structure Determination
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer.[3] For absolute configuration, it is crucial to use an X-ray source that maximizes the anomalous signal of the heavy atom. For bromine, a copper source (Cu Kα, λ ≈ 1.54 Å) is highly effective.[4]
During data processing and structure refinement, the key parameter to determine absolute configuration is the Flack parameter, x .[7][8] This parameter refines the twinning ratio between the experimentally determined structure and its inverted counterpart.
-
A Flack parameter close to 0 with a small standard uncertainty (s.u. < 0.08 for enantiopure compounds) indicates that the assigned absolute configuration is correct.[7]
-
A Flack parameter close to 1 indicates that the true structure is the inverted model.
-
A value near 0.5 may suggest racemic twinning or a missed center of symmetry.
Comparison with Alternative Methods
While SCXRD is definitive, it is not always feasible. The inability to obtain suitable crystals is a common failure point. In such cases, or for orthogonal confirmation, solution-state techniques are invaluable.
NMR Spectroscopy: The Mosher Method
The Mosher method is a powerful NMR technique for deducing the absolute configuration of secondary alcohols and amines.[9] It involves derivatizing the chiral center with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers which, unlike enantiomers, will have different chemical shifts in their ¹H NMR spectra.
The underlying principle relies on the anisotropic effect of the MTPA phenyl ring, which adopts a preferred conformation, shielding or deshielding nearby protons. By comparing the spectra of the (R)-MTPA and (S)-MTPA derivatives and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be assigned.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10] Enantiomers produce mirror-image VCD spectra.[10] This technique is particularly powerful for molecules in solution, eliminating the need for crystallization.[11]
The determination of absolute configuration is achieved by comparing the experimental VCD spectrum to a spectrum predicted by quantum-mechanical calculations (typically Density Functional Theory, DFT).[10][12] A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., S) allows for an unambiguous assignment. VCD is highly sensitive to the conformational landscape of flexible molecules, which can be a challenge but also provides rich structural information.[13]
Performance Comparison
| Feature | X-ray Crystallography (with Derivatization) | NMR (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a heavy atom.[4] | ¹H NMR analysis of diastereomeric MTPA derivatives.[9] | Differential absorption of polarized IR light compared to DFT calculations.[10] |
| Sample Phase | Solid (Single Crystal) | Solution | Solution (or neat liquid) |
| Key Requirement | Successful derivatization and crystallization. | Formation of stable, separable diastereomers; clear NMR dispersion. | A reliable VCD signal and accurate computational modeling. |
| Sample Amount | <10 mg for screening; single crystal for analysis. | 1-5 mg per diastereomer. | 5-15 mg. |
| Time Investment | Days to weeks (dominated by crystallization). | 1-2 days (synthesis and NMR analysis).[9] | 1-3 days (measurement and computation). |
| Confidence | Unambiguous ("Gold Standard"). | High, but model-dependent and can fail with conformational ambiguity. | High, provided a good match between experimental and calculated spectra. |
| Main Bottleneck | Crystallization. Often fails for oily/flexible molecules. | Complex NMR spectra or conformational flexibility can obscure the result. | Computationally intensive; challenging for highly flexible molecules.[13] |
| Best For | Any molecule that can be crystallized with a heavy atom. | Chiral secondary alcohols and amines.[9] | Conformationally restrained or moderately flexible molecules in solution. |
Conclusion and Recommendation
For the unambiguous determination of the absolute configuration of (S)-3-aminoheptan-1-ol, derivatization followed by single-crystal X-ray diffraction is the most authoritative method. The synthesis of a 4-bromobenzamide derivative provides a robust strategy to introduce the necessary heavy atom and promote crystallinity. A successful structure determination, yielding a Flack parameter near zero, provides incontrovertible proof of the stereocenter's configuration.
However, the path to a suitable crystal can be long and uncertain. Therefore, a pragmatic, field-proven approach involves a multi-pronged strategy. While pursuing crystallization, parallel experiments using VCD and Mosher's method should be initiated.
-
VCD serves as an excellent, non-destructive primary screen if the instrumentation and computational resources are available. It directly probes the molecule in its solution state, avoiding the potential pitfalls of crystallization.
-
Mosher's method provides a classic, reliable, and more accessible alternative that can often yield a conclusive result within two days.
If the results from two of these three orthogonal techniques (SCXRD, VCD, Mosher's) are in agreement, the confidence in the assigned absolute configuration is exceptionally high. This self-validating system ensures that even if the "gold standard" approach fails, researchers and drug development professionals are equipped with reliable alternatives to answer one of the most critical questions in chemistry.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Shiraki, K., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 4), 277-280. [Link]
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Di Vico, D., et al. (2023). A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(22), 7549. [Link]
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A Comparative Guide to the Catalytic Synthesis of (S)-3-aminoheptan-1-ol for Pharmaceutical Research and Development
Introduction: The Significance of Chiral 1,3-Amino Alcohols
(S)-3-aminoheptan-1-ol is a chiral 1,3-amino alcohol, a structural motif of significant interest in the pharmaceutical industry. These molecules serve as crucial building blocks for the synthesis of a wide array of biologically active compounds. The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for therapeutic efficacy and safety, making enantioselective synthesis a paramount challenge in drug development. This guide provides a comparative analysis of various catalytic systems for the synthesis of (S)-3-aminoheptan-1-ol, offering insights into the practical application and performance of both biocatalytic and chemocatalytic approaches. We will delve into the underlying principles of each method, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most suitable strategy for their specific needs.
Strategic Approaches to the Asymmetric Synthesis of (S)-3-aminoheptan-1-ol
The synthesis of this chiral 1,3-amino alcohol can be approached through several strategic disconnections, each lending itself to a different type of catalytic system. The primary retrosynthetic pathways are illustrated below:
Figure 1. Key retrosynthetic strategies for the synthesis of (S)-3-aminoheptan-1-ol, highlighting the corresponding catalytic approaches.
This guide will focus on a detailed comparison of three primary catalytic systems:
-
Biocatalytic Asymmetric Amination using Transaminases.
-
Biocatalytic Asymmetric Reduction using Ketoreductases.
-
Chemo-catalytic Asymmetric Hydrogenation of Enamines.
A fourth approach, the lipase-catalyzed kinetic resolution of racemic 3-aminoheptan-1-ol, will also be discussed as a viable, albeit inherently lower-yielding, alternative.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is a critical decision in process development, influenced by factors such as enantioselectivity, yield, substrate availability, catalyst cost and stability, and overall process greenness. Here, we compare the leading biocatalytic and chemo-catalytic methods for synthesizing (S)-3-aminoheptan-1-ol.
| Catalytic System | Catalyst Type | Typical Precursor | Key Advantages | Key Challenges |
| Transaminase (TA) | Enzyme (Biocatalyst) | 1-Hydroxyheptan-3-one | High enantioselectivity (>99% ee), mild aqueous conditions, biodegradable catalyst. | Equilibrium limitations, potential product inhibition, requires an amine donor. |
| Ketoreductase (KRED) | Enzyme (Biocatalyst) | 3-Aminoheptan-1-one | Excellent enantioselectivity (>99% ee), mild aqueous conditions, cofactor regeneration systems are well-established. | Substrate synthesis can be challenging, potential for substrate/product inhibition. |
| Asymmetric Hydrogenation | Metal Complex (Chemocatalyst) | Enamine or Amino Ketone | Broad substrate scope, high turnover numbers, well-established technology. | Use of precious metals (Rh, Ru), requires high-pressure hydrogen, potential for metal contamination in the final product. |
| Lipase Kinetic Resolution | Enzyme (Biocatalyst) | Racemic 3-aminoheptan-1-ol | Readily available and robust enzymes, mild reaction conditions. | Maximum theoretical yield of 50%, requires separation of product and unreacted enantiomer. |
Table 1. High-level comparison of catalytic systems for the synthesis of (S)-3-aminoheptan-1-ol.
In-Depth Analysis and Experimental Protocols
Biocatalytic Asymmetric Amination with Transaminases
Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[1][2] This approach is highly attractive due to its potential for near-perfect enantioselectivity under environmentally benign conditions.[2]
Causality of Experimental Choices: The synthesis of (S)-3-aminoheptan-1-ol via this route commences with the corresponding hydroxy ketone, 1-hydroxyheptan-3-one. The choice of an (S)-selective ω-transaminase is crucial for installing the desired stereochemistry at the C3 position. A key consideration in transaminase-catalyzed reactions is shifting the reaction equilibrium towards the product amine.[3] This is typically achieved by using a high concentration of an amine donor, such as isopropylamine, and/or by removing the ketone byproduct (in this case, acetone).[3] Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminase activity. The reaction is generally performed in an aqueous buffer at a physiologically relevant pH to ensure enzyme stability and activity.
Figure 2. Workflow for the transaminase-catalyzed synthesis of (S)-3-aminoheptan-1-ol.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Amination
-
Materials: 1-Hydroxyheptan-3-one, (S)-selective ω-transaminase (e.g., from Aspergillus fumigatus), Isopropylamine, Pyridoxal 5'-phosphate (PLP), Potassium phosphate buffer (100 mM, pH 7.5).
-
Procedure:
-
To a temperature-controlled reaction vessel, add potassium phosphate buffer.
-
Dissolve PLP and the ω-transaminase in the buffer.
-
Add isopropylamine as the amine donor.
-
Add 1-hydroxyheptan-3-one to initiate the reaction.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Expected Performance: Based on analogous transformations of hydroxy ketones, this method is anticipated to yield (S)-3-aminoheptan-1-ol with excellent enantiomeric excess (>99% ee) and moderate to high yields (60-80%).[4]
Biocatalytic Asymmetric Reduction with Ketoreductases
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols.[5] This approach requires the synthesis of the precursor 3-aminoheptan-1-one. The stereochemistry of the final product is dictated by the choice of a KRED that exhibits the desired facial selectivity for the ketone.
Causality of Experimental Choices: A critical aspect of KRED-catalyzed reductions is the regeneration of the nicotinamide cofactor (NADH or NADPH). A common and efficient method for cofactor recycling is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase.[6] The reaction is typically conducted in an aqueous buffer system to maintain the enzyme's activity and stability. The choice of an (S)-selective KRED is paramount to achieving the desired (S)-3-aminoheptan-1-ol.
Figure 3. Workflow for the ketoreductase-catalyzed synthesis of (S)-3-aminoheptan-1-ol.
Experimental Protocol: Ketoreductase-Catalyzed Asymmetric Reduction
-
Materials: 3-Aminoheptan-1-one, (S)-selective ketoreductase, Isopropanol, NAD(P)H, Tris-HCl buffer (100 mM, pH 7.0).
-
Procedure:
-
In a reaction vessel, dissolve the KRED and NAD(P)H in Tris-HCl buffer.
-
Add isopropanol to the mixture.
-
Add 3-aminoheptan-1-one to start the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with stirring.
-
Monitor the conversion of the ketone to the alcohol by chiral GC or HPLC.
-
After completion, work up the reaction by extracting the product with an appropriate organic solvent.
-
Purify the final product by chromatography.
-
Expected Performance: KRED-catalyzed reductions of amino ketones are known to proceed with high enantioselectivity (>99% ee) and yields.[7]
Chemo-catalytic Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules.[8] Catalysts based on rhodium and ruthenium, in combination with chiral phosphine ligands, are particularly effective for the enantioselective reduction of prochiral enamines or ketones.[8][9]
Causality of Experimental Choices: This route typically involves the preparation of an enamine precursor, which is then subjected to asymmetric hydrogenation. The choice of the metal catalyst and the chiral ligand is critical for achieving high enantioselectivity. Rhodium catalysts, such as those with TangPhos ligands, have shown high efficacy for the asymmetric hydrogenation of N-aryl β-enamino esters.[9] Ruthenium catalysts are also widely used for the hydrogenation of various unsaturated compounds.[8] The reaction is carried out in a suitable solvent under a pressurized atmosphere of hydrogen gas. The catalyst loading is generally low, making this an atom-economical approach.
Figure 4. Workflow for the rhodium-catalyzed asymmetric hydrogenation synthesis of (S)-3-aminoheptan-1-ol.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Materials: Enamine precursor of 3-aminoheptan-1-ol, [Rh(COD)(TangPhos)]BF4, Methanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, dissolve the enamine precursor and the rhodium catalyst in degassed methanol.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction by taking samples and analyzing them by GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography to remove the catalyst and any byproducts.
-
Expected Performance: This method can achieve high conversions and excellent enantioselectivities (up to 96% ee or higher).[9]
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. Lipases are particularly well-suited for this purpose due to their stereoselective acylation or hydrolysis of alcohols and amines.[10]
Causality of Experimental Choices: In this approach, a racemic mixture of 3-aminoheptan-1-ol is treated with a lipase and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The key to a successful kinetic resolution is a high enantiomeric ratio (E-value), which signifies a large difference in the reaction rates of the two enantiomers. The choice of lipase and reaction conditions (solvent, acyl donor, temperature) is critical to maximize the E-value.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Materials: Racemic 3-aminoheptan-1-ol, Lipase (e.g., Candida antarctica Lipase B - CALB), Vinyl acetate, tert-Butyl methyl ether (TBME).
-
Procedure:
-
Dissolve the racemic 3-aminoheptan-1-ol in TBME.
-
Add the lipase and vinyl acetate to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the lipase.
-
Separate the unreacted (S)-3-aminoheptan-1-ol from the acylated (R)-enantiomer by column chromatography.
-
Expected Performance: While this method can provide the desired (S)-enantiomer with high enantiomeric purity (>99% ee), the maximum theoretical yield is limited to 50%.[10]
Conclusion and Future Outlook
The synthesis of enantiomerically pure (S)-3-aminoheptan-1-ol can be effectively achieved through a variety of catalytic systems, each with its own set of advantages and disadvantages.
-
Biocatalytic approaches , utilizing transaminases and ketoreductases, offer the allure of exceptional enantioselectivity and operation under green, aqueous conditions. These methods are increasingly becoming the preferred choice in the pharmaceutical industry due to their sustainability and high selectivity.[11] The primary challenges lie in enzyme discovery, optimization, and the synthesis of the requisite starting materials.
-
Chemo-catalytic asymmetric hydrogenation provides a robust and well-established alternative with a potentially broader substrate scope. However, the reliance on precious metals and high-pressure hydrogen necessitates careful consideration of cost, safety, and potential product contamination.
-
Lipase-catalyzed kinetic resolution remains a viable option, especially at the laboratory scale, but is inherently limited by its 50% maximum yield.
The selection of the optimal catalytic system will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the availability of starting materials and catalysts. As the field of catalysis continues to evolve, the development of novel and more efficient catalysts, both biological and chemical, will undoubtedly further enhance our ability to synthesize chiral molecules like (S)-3-aminoheptan-1-ol with greater precision and sustainability.
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A Comprehensive Guide to Assessing the Stability of (S)-3-aminoheptan-1-ol in Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of chiral building blocks like (S)-3-aminoheptan-1-ol is a critical cornerstone of robust drug substance and product development. This guide provides an in-depth, technical framework for assessing the stability of (S)-3-aminoheptan-1-ol under various reaction conditions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental design, enabling you to anticipate potential degradation pathways, design self-validating stability studies, and critically evaluate the performance of this key chiral intermediate against relevant alternatives.
The Significance of (S)-3-aminoheptan-1-ol in Medicinal Chemistry
(S)-3-aminoheptan-1-ol, with its distinct stereochemistry and bifunctional nature (a primary alcohol and a secondary amine), is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its structural motif is incorporated into various developmental and marketed drugs, making a thorough understanding of its chemical liabilities paramount. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods crucial for regulatory compliance and ensuring product safety and efficacy.[1][2][3]
Designing a Rigorous Forced Degradation Study
The objective of a forced degradation study is to intentionally stress the molecule to predict its degradation profile under accelerated conditions.[1][2] This allows for the identification of likely degradants that may form during manufacturing, storage, or administration. A well-designed study for (S)-3-aminoheptan-1-ol should encompass hydrolytic, oxidative, and thermal stress conditions.
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for the forced degradation study of (S)-3-aminoheptan-1-ol.
Caption: Potential oxidative degradation pathways of (S)-3-aminoheptan-1-ol.
Thermal Stability
At elevated temperatures, dehydration of the primary alcohol to form an alkene is a possibility, especially in the presence of acidic or basic catalysts. The boiling point of the related 1-heptanol is 176°C, suggesting that (S)-3-aminoheptan-1-ol should have reasonable thermal stability under typical pharmaceutical processing conditions. [4]
Comparative Stability Assessment with Alternative Chiral Building Blocks
To provide context for the stability of (S)-3-aminoheptan-1-ol, we will compare its predicted stability with two alternative chiral amino alcohols: (S)-2-amino-1-propanol (L-alaninol) and (R)-3-aminobutan-1-ol.
| Feature | (S)-3-aminoheptan-1-ol | (S)-2-amino-1-propanol (L-alaninol) | (R)-3-aminobutan-1-ol |
| Structure | Primary alcohol, secondary amine | Primary alcohol, primary amine | Primary alcohol, primary amine |
| Predicted Oxidative Stability | The secondary amine may be more susceptible to certain oxidative pathways compared to a primary amine. The longer alkyl chain might slightly influence reactivity. | The primary amine is susceptible to oxidation. | The primary amine is susceptible to oxidation. |
| Predicted Thermal Stability | Expected to be relatively stable. The longer alkyl chain may lead to a higher boiling point and potentially greater stability. | Expected to be thermally stable under normal conditions. | Expected to be thermally stable. |
| Predicted Hydrolytic Stability | Stable. | Stable. | Stable. |
| Key Considerations | The presence of a secondary amine might offer different reactivity in subsequent synthetic steps. | A smaller, more compact molecule. | A chiral building block used in the synthesis of drugs like dolutegravir. [5] |
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products. For a chiral compound like (S)-3-aminoheptan-1-ol, a chiral High-Performance Liquid Chromatography (HPLC) method is indispensable. [6][7][8][9][10]
Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for the separation of enantiomers of amino alcohols. [8]* Mobile Phase: A combination of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) is typically used for normal-phase chiral separations. Reversed-phase methods can also be explored.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. Derivatization with a UV-active agent or the use of mass spectrometry (MS) detection is recommended. MS detection provides the added advantage of identifying the mass of degradation products, aiding in their structural elucidation.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for assessing the stability of (S)-3-aminoheptan-1-ol. While it is predicted to be a relatively stable molecule under hydrolytic and moderate thermal stress, its susceptibility to oxidation at both the primary alcohol and secondary amine functionalities warrants careful consideration during process development and formulation.
The provided protocols and mechanistic insights should empower researchers to design and execute robust stability studies. The comparative assessment highlights that while structurally similar, subtle differences in the substitution pattern of the amino group can influence the overall stability profile. Future experimental work should focus on executing these forced degradation studies to confirm the predicted degradation pathways and to establish a comprehensive stability profile for this important chiral building block.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-aminoheptan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (S)-3-aminoheptan-1-ol, a chiral amino alcohol, is a valuable building block in synthetic chemistry. However, its hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (S)-3-aminoheptan-1-ol and associated waste, moving beyond simple instructions to explain the critical reasoning behind each procedural step.
Hazard Profile and Risk Assessment
Causality: The molecule's structure, containing a basic amino group and a hydrocarbon chain, dictates its hazard profile. The amino group makes it corrosive and a skin/eye irritant, while the heptane backbone contributes to its combustible nature.[1][2]
Summary of Key Hazard Data
| Property/Hazard | Description | Rationale & Source |
| GHS Classification | Flammable/Combustible Liquid; Causes severe skin burns and eye damage; Harmful if swallowed, inhaled, or in contact with skin; May cause respiratory irritation. | Based on data for similar amino alcohols and amines.[1][2][3] |
| Physical State | Liquid (at standard conditions). | Inferred from similar compounds. |
| Incompatibilities | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides. | The basic amino group can react exothermically and violently with acids.[4] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant. | Sewer/drain disposal is prohibited as it can harm aquatic organisms and damage plumbing.[1] |
Required Personal Protective Equipment (PPE) & Engineering Controls
Before handling (S)-3-aminoheptan-1-ol for any purpose, including disposal, the following minimum PPE and engineering controls are mandatory to mitigate exposure risks.
-
Engineering Control: All handling and waste consolidation must occur inside a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide adequate protection against splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Footwear: Closed-toe shoes are mandatory.
Causality: These controls directly counter the identified hazards. A fume hood addresses inhalation risks, goggles protect against severe eye damage, and appropriate gloves and lab coats prevent skin burns and contact toxicity.[1][4]
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: (S)-3-aminoheptan-1-ol waste should be collected in a dedicated container for non-halogenated organic liquid waste .
-
Prevent Incompatible Mixing: It is imperative to never mix this waste with acidic solutions or strong oxidizing agents.[4] This is the most significant risk during waste collection. Segregate waste streams by storing them in separate secondary containment bins.[5][6]
-
Select an Appropriate Container:
-
The container must be made of a compatible material (e.g., the original container, or a clean, designated polyethylene or glass container).[5][7]
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting cap.[7]
-
The container must be kept closed at all times except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
-
Step-by-Step Disposal Procedures
This section details the workflow for handling all forms of waste associated with (S)-3-aminoheptan-1-ol.
Workflow: Disposal Decision Process
Caption: Disposal workflow for (S)-3-aminoheptan-1-ol.
Protocol 1: Disposal of Liquid Waste
-
Labeling: Before adding any waste, affix a hazardous waste tag to your designated container. Clearly write the full chemical name, "(S)-3-aminoheptan-1-ol," and any other components of the waste solution.
-
Transfer: In a chemical fume hood, carefully pour the waste (S)-3-aminoheptan-1-ol into the labeled hazardous waste container. Use a funnel to prevent spills.
-
Secure: Tightly cap the container immediately after adding the waste.
-
Storage: Place the container in a designated satellite accumulation area. The area must have secondary containment (such as a plastic tub) to contain any potential leaks.[5]
Protocol 2: Disposal of Contaminated Solid Waste
-
Collection: Items such as gloves, absorbent pads, or silica gel contaminated with (S)-3-aminoheptan-1-ol must be treated as hazardous waste.
-
Packaging: Place these items in a heavy-duty, sealable plastic bag or a designated solid waste container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant: "(S)-3-aminoheptan-1-ol."
-
Storage: Store this solid waste alongside the liquid waste container, segregated from other waste types.
Protocol 3: Disposal of Empty Containers
An "empty" container that once held (S)-3-aminoheptan-1-ol is not safe for regular trash until properly decontaminated.[1]
-
Triple Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: Crucially, each rinse must be collected and added to your hazardous liquid waste container for (S)-3-aminoheptan-1-ol. [9] This rinsate is considered hazardous waste.
-
De-facing: After the final rinse and allowing the container to dry, completely obliterate or remove the original label.[9][10]
-
Final Disposal: Once triple-rinsed and de-faced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic).
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Contain: If trained and safe to do so, contain the spill by absorbing it with an inert material like dry sand, vermiculite, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbent material into a sealable container.
-
Dispose: Label the container as hazardous waste and manage it according to Protocol 2.
-
Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
Waste Minimization Principles
The most effective disposal strategy is to minimize waste generation at the source.
-
Inventory Management: Maintain a current inventory of chemicals to avoid ordering duplicates and to track expiration dates.[6]
-
Scale of Operations: Use the smallest scale necessary for experiments to reduce the volume of leftover material.
-
Substitution: Where scientifically viable, consider substituting with less hazardous materials.[6]
By adhering to these detailed procedures, researchers can ensure the safe management and disposal of (S)-3-aminoheptan-1-ol, protecting themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
